Telomycin
Description
Structure
2D Structure
Properties
CAS No. |
19246-24-3 |
|---|---|
Molecular Formula |
C59H77N13O19 |
Molecular Weight |
1272.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S)-1-[[(3S,6S,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
FJEKCPBQVANMTA-GRZFNQFESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Telomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical structure of Telomycin, a potent cyclic depsipeptide antibiotic. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Chemical Structure
This compound is a complex nonribosomally synthesized peptide antibiotic. Its defining feature is a macrocyclic core composed of eleven amino acid residues, forming a depsipeptide lactone ring structure. First isolated in the 1950s, the precise stereochemistry of this compound has been the subject of revision, with modern analytical techniques providing a definitive structural elucidation.[1]
The molecule possesses a number of non-proteinogenic and modified amino acids, which contribute to its unique biological activity. These include β-methyltryptophan, dehydrotryptophan (ΔTrp), and hydroxylated amino acids.[1] The molecular formula for this compound A, a prominent member of the this compound family, is C₅₉H₇₇N₁₃O₁₉.
Table 1: Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₅₉H₇₇N₁₃O₁₉ | PubChem |
| Molecular Weight | 1272.3 g/mol | PubChem |
| Exact Mass | 1271.54586728 Da | PubChem |
Amino Acid Composition and Stereochemistry
The cyclic nature of this compound is formed by a lactone bond between the C-terminal carboxyl group of one amino acid and the side-chain hydroxyl group of another. The precise sequence and stereochemistry of the constituent amino acids are crucial for its antibiotic activity. Recent studies, employing advanced analytical methods, have revised the initially proposed all L-amino acid configuration.[1]
Table 2: Amino Acid Constituents of this compound
| Amino Acid Residue | Abbreviation | Chirality | Notes |
| Aspartic acid | Asp | L | |
| Threonine | Thr | L | |
| Alanine | Ala | L | |
| Glycine | Gly | - | Achiral |
| Proline | Pro | L | |
| Tryptophan | Trp | L | |
| β-methyltryptophan | β-MeTrp | L | Non-proteinogenic |
| Dehydrotryptophan | ΔTrp | - | Non-proteinogenic |
| Hydroxyproline | Hyp | L | Post-translationally modified |
| Serine | Ser | L | |
| Allo-threonine | aThr | D | Non-proteinogenic |
Experimental Protocols for Structural Elucidation
The definitive structure of this compound was elucidated through a combination of spectroscopic and chemical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Data Acquisition: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H and ¹³C Spectra: These spectra provide initial information on the types of protons and carbons present in the molecule.
-
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, helping to identify adjacent protons within the amino acid spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. This is critical for sequencing the amino acid residues and identifying the macrocyclic ring closure.
-
Data Analysis: The collective NMR data is analyzed to piece together the connectivity of the molecule and assign the chemical shifts of each atom.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: A solution of this compound is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Full Scan MS: An initial full scan mass spectrum is acquired to determine the molecular weight of the parent ion ([M+H]⁺ or [M+Na]⁺).
-
Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Fragmentation Analysis: The resulting fragmentation pattern is analyzed to deduce the amino acid sequence. The fragmentation of the cyclic depsipeptide often involves characteristic losses of amino acid residues and side chains, allowing for sequential analysis. A detailed fragmentation pattern for this compound is not publicly available, but the general principles of peptide fragmentation apply.
Stereochemical Analysis: Advanced Marfey's Method
Protocol:
-
Acid Hydrolysis: The peptide backbone of this compound is hydrolyzed by heating in 6 M HCl to break it down into its constituent amino acids.
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.
-
LC-MS Analysis: The diastereomeric derivatives are separated and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Stereochemical Assignment: The retention times of the derivatized amino acids from this compound are compared to those of authentic D- and L-amino acid standards derivatized in the same manner. This allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.
Mechanism of Action: Interaction with Cardiolipin
This compound exerts its antibacterial effect through a specific interaction with cardiolipin, a dimeric phospholipid found in bacterial cell membranes. This interaction leads to the disruption of membrane integrity and ultimately cell death.
References
Technical Guide to Telomycin Production by Streptomyces canus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces canus as a producing organism for the potent cyclic depsipeptide antibiotic, Telomycin. The document covers the genomic and biosynthetic background, detailed experimental protocols, and strategies for strain improvement, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Introduction to Streptomyces canus and this compound
Streptomyces canus, a soil-dwelling actinobacterium, is the natural producer of this compound, a cyclic depsipeptide antibiotic. This compound exhibits significant bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant (MDR) strains such as penicillin-resistant Staphylococcus aureus and vancomycin-intermediate S. aureus (VISA).[1] Its unique mode of action, which involves targeting the bacterial membrane, makes it a subject of renewed interest in the face of rising antimicrobial resistance. Two key strains referenced in the literature are S. canus ATCC 12646 and ATCC 12647.[2]
Genomics and Biosynthesis of this compound
The production of this compound in S. canus is orchestrated by a large biosynthetic gene cluster (BGC). Understanding this genetic blueprint is crucial for pathway engineering and production optimization.
This compound Biosynthetic Gene Cluster
In S. canus ATCC 12646, the this compound (TEM) biosynthesis gene cluster has been characterized in detail.[1][2] It is a substantial cluster, spanning approximately 80.5 kb and comprising 34 distinct genes. These genes encode a variety of proteins essential for the synthesis of the antibiotic, including:
-
Nonribosomal Peptide Synthetases (NRPSs): Large, modular enzymes responsible for the assembly of the peptide backbone of this compound.
-
Fatty Acid Ligase: Involved in the synthesis of the lipid component.
-
Tailoring Enzymes: A suite of enzymes, including hydroxylases and P450 monooxygenases, that modify the peptide backbone to create the final, active structure.
-
Regulators and Transporters: Proteins that control the expression of the gene cluster and export the antibiotic out of the cell.
Genomic Features of Streptomyces canus ATCC 12647
The genome of S. canus ATCC 12647 has been sequenced, providing further insights into its metabolic potential.[3][4] The genomic analysis revealed the presence of 12 secondary metabolite biosynthetic gene clusters, indicating a rich capacity for producing a variety of natural products beyond this compound.[3][4]
| Feature | Value | Reference |
| Genome Size | 7,794,673 bp | [3][4] |
| G+C Content | 72.0% | [3][4] |
| Number of Contigs | 64 | [3][4] |
| Putative Protein-Coding Genes | 7,360 | [3][4] |
| Secondary Metabolite BGCs | 12 (3 NRPS, 6 PKS, 1 hybrid, 2 other) | [3][4] |
This compound Biosynthesis Pathway
This compound is synthesized via a nonribosomal peptide synthetase (NRPS) assembly line. A key feature of its biosynthesis is a unique maturation step involving a transiently acylated precursor.
The process begins with the assembly of the peptide chain on the NRPS scaffold. Tailoring enzymes then modify specific amino acid residues, for instance, through hydroxylation. A fascinating aspect of the pathway is the role of the enzyme Tem25, a (de)acylase.[1][2] This enzyme cleaves a lipopeptide precursor, releasing 6-methylheptanoic acid and the mature this compound.[2] This deacylation step is crucial for the final antibiotic activity.
Caption: Proposed biosynthetic pathway of this compound in S. canus.
Experimental Protocols
This section outlines the methodologies for the fermentation of S. canus and the subsequent isolation and purification of this compound.
Fermentation Protocol
While a universally optimized medium for maximal this compound production is not publicly detailed, the following protocol is based on established methods for Streptomyces cultivation. Optimization of media components and culture conditions is recommended for process development.
4.1.1 Seed Culture Preparation
-
Inoculation: Inoculate a loopful of S. canus mycelial stock into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone).
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 2-4 days, or until dense mycelial growth is observed.
4.1.2 Production Culture
-
Medium: Prepare a production medium. A historical patent suggests an aqueous carbohydrate solution with a nitrogenous nutrient.[2] A study on S. canus ATCC 12647 used M5 media containing soluble starch, NaNO₃, K₂HPO₄, and MgSO₄.[5] Optimization using different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources is a common strategy.
-
Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production flasks or fermenter.
-
Fermentation: Incubate under submerged aerobic conditions at 28-30°C with agitation (e.g., 180 rpm) for 5-10 days.[5]
-
Monitoring: Monitor the fermentation for pH, biomass, and antibiotic activity using a bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).
| Parameter | Recommended Range/Value |
| Temperature | 28 - 30 °C |
| pH | 6.5 - 7.5 |
| Agitation | 180 - 220 rpm |
| Aeration | Submerged aerobic conditions |
| Incubation Time | 5 - 10 days |
| Carbon Sources | Glucose, Soluble Starch |
| Nitrogen Sources | Soybean meal, Yeast Extract, NaNO₃ |
Isolation and Purification Protocol
The following protocol describes a general workflow for extracting and purifying this compound from the fermentation broth.
-
Broth Separation: After fermentation, separate the mycelial biomass from the culture supernatant by filtration or centrifugation.
-
Resin Adsorption: Mix the supernatant with an adsorbent resin such as Amberlite XAD-7HP or XAD-16N (1:1 ratio) to capture the this compound.[5] Stir for several hours to ensure complete binding.
-
Elution: Filter the resin and elute the bound compounds with an organic solvent, such as methanol or acetone.
-
Concentration: Remove the solvent from the eluate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: Purify the crude extract using Vacuum Liquid Chromatography (VLC) with a silica gel (e.g., 230-400 mesh) stationary phase.[5]
-
Gradient Elution: Elute the VLC column with a solvent gradient, for example, a methanol-in-acetone or methanol-in-chloroform gradient, to separate this compound from other metabolites.[5]
-
Fraction Analysis: Collect fractions and analyze for purity (e.g., by HPLC) and bioactivity. Pool the pure, active fractions and concentrate to obtain purified this compound.
Caption: General workflow for the isolation and purification of this compound.
Quantitative Data
Quantitative data on this compound production and activity is essential for evaluating its potential as a therapeutic agent.
Production Yield
Specific volumetric yields (e.g., in mg/L) for this compound from S. canus fermentation are not widely reported in recent literature. An early patent reported the potency of a purified, recrystallized sample as 1900 units/mg .[2] Achieving high yields requires extensive process optimization.
Antimicrobial Activity
| Organism | MIC (μg/mL) of Ambobactin |
| Staphylococcus aureus | 2 |
| Bacillus subtilis | 1 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | >64 |
| Candida albicans | >64 |
Data for Ambobactin from Streptomyces ambofaciens F3.
Strain Improvement and Genetic Engineering
Significant opportunities exist to enhance this compound production and to generate novel, potentially more effective analogues through genetic manipulation of S. canus.
-
Pathway Engineering: In-frame deletions of specific genes in the this compound BGC have been successfully used to create new derivatives. For instance, deleting one hydroxylase and two P450 monooxygenase genes resulted in novel this compound analogues, confirming the role of these enzymes in post-assembly modification.[2]
-
Heterologous Expression: The entire 80.5 kb this compound gene cluster has been heterologously expressed in Streptomyces albus J1074.[1][2] This strategy moves the production pathway into a more genetically tractable and often "cleaner" host, which can simplify downstream processing and facilitate further genetic engineering, mutasynthesis, and production optimization.[1][2]
-
Precursor Engineering: The identification of lipopeptide precursors to this compound opens up possibilities for semi-synthesis. These precursors have shown rapid bactericidal activity against MDR Gram-positive pathogens, suggesting that modifying the acylation step could be a fruitful avenue for developing new antibiotics.[2]
Conclusion
Streptomyces canus remains a valuable microbial resource for the production of the antibiotic this compound. Advances in genomics and molecular biology have illuminated its biosynthetic pathway, providing a roadmap for rational strain improvement and the generation of novel derivatives. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogues in the ongoing search for new treatments for bacterial infections. Further research focused on fermentation optimization to improve yields and comprehensive profiling of its antimicrobial activity will be critical for its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. US3061516A - this compound and its production - Google Patents [patents.google.com]
- 3. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and History of Telomycin: A Technical Guide
An In-depth Exploration of a Unique Membrane-Active Antibiotic
Introduction
Telomycin is a cyclic depsipeptide antibiotic that has garnered renewed interest for its potent activity against Gram-positive bacteria, including multidrug-resistant (MDR) strains. First discovered in the late 1950s, its unique mechanism of action, which involves targeting the bacterial cell membrane, sets it apart from many conventional antibiotics. This technical guide provides a comprehensive overview of the discovery, history, structure, mechanism of action, and biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Producing Organism
This compound was first reported in the late 1950s as a product of actinomycete fermentation. The producing organism was identified as a strain of Streptomyces, a genus renowned for its prolific production of diverse bioactive secondary metabolites. Specifically, Streptomyces canus has been identified as a producer of this compound. Strains of this bacterium, such as ATCC 12646, have been utilized for the isolation and study of this antibiotic.[1][2]
Experimental Protocol: Isolation and Purification of this compound from Streptomyces canus
The following is a generalized protocol for the isolation and purification of this compound based on common methods for natural product extraction from Streptomyces.
1. Fermentation:
-
A pure culture of Streptomyces canus is inoculated into a suitable seed medium and incubated to generate a high-density starter culture.
-
The seed culture is then transferred to a larger production medium rich in carbon and nitrogen sources to support antibiotic biosynthesis. Fermentation is carried out under controlled temperature and aeration for several days.
2. Extraction:
-
After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
The antibiotic is primarily present in the supernatant. The cell-free supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the this compound into the organic phase.
3. Purification:
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to a series of chromatographic separations to purify the this compound. This typically involves:
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using RP-HPLC with a C18 column and a gradient of acetonitrile and water, often with a trifluoroacetic acid modifier.
-
-
The purity of the isolated this compound is assessed by analytical HPLC and mass spectrometry.
Structural Elucidation
The chemical structure of this compound was initially investigated in the 1960s. It was identified as a cyclic depsipeptide, a class of peptides where at least one amide bond is replaced by an ester bond. However, recent studies have led to a revision of its stereochemistry. The currently accepted structure of this compound is a complex cyclic undecapeptide containing several non-proteinogenic amino acids.
Key Structural Features
-
A cyclic peptide core.
-
The presence of unusual amino acids, including 3-hydroxyproline, β-methyltryptophan, and dehydrotryptophan.
-
A depsipeptide linkage.
Experimental Protocol: Structural Elucidation of this compound
The structural elucidation of this compound and the revision of its stereochemistry have been accomplished through a combination of modern analytical techniques.
1. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition and exact mass of the molecule, allowing for the calculation of its molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion provides information about the sequence of amino acids in the peptide chain.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and piecing together the individual amino acid spin systems and the overall peptide sequence.
-
NOESY/ROESY: Used to determine the through-space proximity of protons, which helps in defining the three-dimensional conformation of the molecule.
3. Chiral Amino Acid Analysis:
-
Advanced Marfey's Method: This technique is used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids. The purified this compound is hydrolyzed to its individual amino acids, which are then derivatized with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC. The retention times of the derivatized amino acids are compared to those of authentic D- and L-amino acid standards.
Mechanism of Action
This compound exerts its antibacterial effect through a unique mechanism that involves interaction with the bacterial cell membrane. Unlike many antibiotics that target intracellular processes, this compound disrupts the integrity and function of the cell membrane, leading to cell death.
Interaction with Cardiolipin
The primary target of this compound in the bacterial membrane is cardiolipin, a unique dimeric phospholipid found in high concentrations in the membranes of many bacteria. The interaction between this compound and cardiolipin is a key step in its mechanism of action. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting the membrane potential and leading to the leakage of essential cellular components.
Experimental Protocol: Investigating the Mechanism of Action
Several biophysical and microbiological assays are employed to elucidate the membrane-targeting mechanism of this compound.
1. Liposome Leakage Assays:
-
Artificial lipid vesicles (liposomes) are prepared with a composition mimicking that of bacterial membranes, with and without cardiolipin.
-
A fluorescent dye is encapsulated within the liposomes.
-
The addition of this compound to the liposome suspension is monitored for an increase in fluorescence, which indicates the leakage of the dye from the liposomes and thus, membrane permeabilization.
2. Isothermal Titration Calorimetry (ITC):
-
ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and cardiolipin-containing liposomes. This provides quantitative data on the strength of the interaction.
3. Bacterial Cytoplasmic Membrane Depolarization Assays:
-
A membrane potential-sensitive fluorescent dye is used to stain bacterial cells.
-
Upon addition of this compound, a change in fluorescence is monitored, which indicates depolarization of the cytoplasmic membrane.
Antibacterial Spectrum and Activity
This compound exhibits potent activity primarily against Gram-positive bacteria. This includes clinically important pathogens that have developed resistance to other classes of antibiotics.
Quantitative Antibacterial Activity
The antibacterial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of a this compound-like Antibiotic (Ambobactin) against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 3.13 |
| Bacillus cereus | 25 |
| Staphylococcus aureus | 25 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | >100 |
| Erwinia carotovora | 6.25 |
| Pseudomonas syringae | 6.25 |
| Agrobacterium tumefaciens | 6.25 |
| Xanthomonas oryzae | 6.25 |
Note: Data for Ambobactin, a structurally related analog of this compound. Further studies are needed to establish a comprehensive MIC profile for this compound itself against a wider range of clinical isolates.
Biosynthesis of this compound
This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery in Streptomyces canus. NRPSs are large, multi-domain enzymes that assemble peptides in a modular, assembly-line fashion, independent of the ribosome.
This compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces canus ATCC 12646. This cluster contains all the necessary genes for the production of the peptide backbone, its modification, and regulation. Understanding this pathway opens up possibilities for biosynthetic engineering to produce novel this compound analogs with improved properties.[1][2]
Visualizing the Biosynthetic Pathway
The following diagram illustrates a simplified workflow for the non-ribosomal peptide synthesis of this compound.
Caption: Simplified workflow of this compound biosynthesis by NRPS machinery.
Conclusion
This compound represents a fascinating and promising class of antibiotics with a unique mode of action. Its discovery and subsequent reinvestigation have highlighted the continued potential of natural products in the fight against antimicrobial resistance. The detailed understanding of its structure, mechanism of action, and biosynthesis provides a solid foundation for future research and development efforts aimed at optimizing its therapeutic potential. Further studies to fully characterize its antibacterial spectrum and in vivo efficacy are warranted.
References
In-Depth Technical Guide: The Antibacterial Spectrum of Telomycin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomycin is a cyclic depsipeptide antibiotic that exhibits potent inhibitory activity against a range of Gram-positive bacteria. As a member of the depsipeptide class, its structure includes both peptide and ester linkages, contributing to its unique mechanism of action. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antibacterial Spectrum and Efficacy
This compound has demonstrated significant in vitro activity against several medically important Gram-positive pathogens. Notably, it has shown efficacy against multidrug-resistant (MDR) strains, including penicillin-resistant Staphylococcus aureus and vancomycin-intermediate Staphylococcus aureus (VISA). Its spectrum of activity makes it a subject of interest for potential therapeutic applications, particularly in the context of rising antibiotic resistance.
Quantitative Antimicrobial Data
| Gram-Positive Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | Penicillin-resistant | Data not available | [1] |
| Staphylococcus aureus | Vancomycin-intermediate (VISA) | Data not available | [1] |
| Streptococcus canus | ATCC 12646 (Producer) | Not applicable | [2] |
Mechanism of Action
The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane. It is presumed to target cardiolipins, which are important phospholipid components of the plasma membrane in many Gram-positive bacteria. By interacting with these lipids, this compound leads to membrane destabilization and subsequent cell lysis. This direct action on the cell membrane is a hallmark of many cyclic lipopeptide and depsipeptide antibiotics and contributes to their potent bactericidal effects.
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
1. Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Sterile diluent (e.g., saline or broth)
-
Incubator
2. Protocol:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Leave a column of wells with broth only to serve as a sterility control (no bacteria) and another column with broth and bacteria to serve as a positive growth control (no antibiotic).
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Materials:
-
This compound solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC)
-
Bacterial inoculum standardized to approximately 5 x 10^5 to 1 x 10^6 CFU/mL
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Sterile agar plates for colony counting
-
Incubator with shaking capabilities
-
Sterile saline for dilutions
2. Protocol:
-
Inoculate flasks containing the appropriate broth medium and the desired concentrations of this compound with the standardized bacterial suspension. Include a growth control flask without any antibiotic.
-
Incubate the flasks at 35-37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Figure 2: Experimental workflow for assessing antibacterial spectrum.
Conclusion
This compound is a potent Gram-positive antibiotic with a promising mechanism of action that involves the disruption of the bacterial cell membrane. Its activity against resistant strains warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound's antibacterial spectrum and efficacy, which will be crucial for defining its potential role in combating challenging Gram-positive infections. Further research is needed to generate comprehensive quantitative data on its activity against a broader range of clinical isolates.
References
Unraveling the Blueprint: A Technical Guide to the Telomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Telomycin, a cyclic depsipeptide antibiotic, has garnered significant interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate for further therapeutic development.[3][4] This technical guide provides an in-depth characterization of the this compound biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology.
The this compound Biosynthetic Gene Cluster: Genetic Architecture and Functional Annotation
The this compound BGC from Streptomyces canus ATCC 12646 is a contiguous stretch of DNA spanning approximately 80.5 kb and comprises 34 distinct open reading frames (ORFs).[1][2] This cluster orchestrates the intricate assembly of this compound from its fatty acid and amino acid precursors. The genes within the cluster can be categorized into several functional classes, including nonribosomal peptide synthetases (NRPSs), fatty acid metabolism, tailoring enzymes, regulation, and transport.
A detailed annotation of the genes within the this compound BGC is presented in Table 1. This information is crucial for understanding the role of each protein in the biosynthetic pathway and for designing targeted genetic engineering experiments.
Table 1: Gene Annotation of the this compound Biosynthetic Gene Cluster
| Gene Name | Putative Function |
| tlo1 | Acyl-CoA dehydrogenase |
| tlo2 | Enoyl-CoA hydratase/isomerase |
| tlo3 | 3-hydroxyacyl-CoA dehydrogenase |
| tlo4 | Acyl-CoA synthetase |
| tlo5 | Acyl carrier protein |
| tlo6 | Nonribosomal peptide synthetase (NRPS) |
| tlo7 | Nonribosomal peptide synthetase (NRPS) |
| tlo8 | Nonribosomal peptide synthetase (NRPS) |
| tlo9 | Nonribosomal peptide synthetase (NRPS) |
| tlo10 | Nonribosomal peptide synthetase (NRPS) |
| tlo11 | Nonribosomal peptide synthetase (NRPS) |
| tlo12 | Medium-chain dehydrogenase/reductase |
| tlo13 | Thioesterase |
| tlo14 | ABC transporter ATP-binding protein |
| tlo15 | ABC transporter permease |
| tlo16 | Hydroxylase |
| tlo17 | Cytochrome P450 monooxygenase |
| tlo18 | Cytochrome P450 monooxygenase |
| tlo19 | Lantipeptide biosynthesis protein |
| tlo20 | Lantipeptide biosynthesis protein |
| tlo21 | Lantipeptide biosynthesis protein |
| tlo22 | Lantipeptide biosynthesis protein |
| tlo23 | Transcriptional regulator, LuxR family |
| tlo24 | Transcriptional regulator, TetR family |
| tlo25 | Deacylase |
| tlo26 | Hypothetical protein |
| tlo27 | Hypothetical protein |
| tlo28 | Hypothetical protein |
| tlo29 | Hypothetical protein |
| tlo30 | Hypothetical protein |
| tlo31 | Hypothetical protein |
| tlo32 | Hypothetical protein |
| tlo33 | Hypothetical protein |
| tlo34 | Hypothetical protein |
The this compound Biosynthetic Pathway: A Stepwise Assembly
The biosynthesis of this compound is a multi-step process initiated by the formation of a lipid side chain, followed by the nonribosomal synthesis of the peptide core, and concluding with a series of post-assembly modifications. A schematic overview of this pathway is depicted below.
The initial steps involve the synthesis of a 6-methylheptanoic acid side chain, which is then transferred to the NRPS assembly line.[1] The NRPS modules (encoded by tlo6-tlo11) then sequentially add the constituent amino acids to form a linear lipopeptide precursor. This precursor undergoes hydroxylation at specific amino acid residues, catalyzed by hydroxylases and cytochrome P450 monooxygenases (tlo16, tlo17, tlo18).[1] A key maturation step involves the cleavage of the lipid side chain by a deacylase (tlo25), leading to the formation of the mature this compound.[1][2]
Experimental Protocols for BGC Characterization
The characterization of the this compound BGC has been facilitated by a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of the this compound BGC
Heterologous expression is a powerful technique to study a BGC in a genetically tractable host. Streptomyces albus J1074 has been successfully used as a heterologous host for this compound production.[1]
Protocol:
-
Vector Construction: The entire this compound BGC (~80.5 kb) is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This is typically achieved through transformation-associated recombination (TAR) in yeast or by using in vitro assembly methods like Gibson Assembly.
-
Host Transformation: The resulting construct is introduced into the chosen Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Culture and Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium. Fermentation conditions (temperature, pH, aeration) are optimized to maximize the production of the target compound.
-
Metabolite Analysis: The culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and its analogues.
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the native flp gene to generate in-frame unmarked mutations in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 4. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Toxicity and Hemolytic Activity of Telomycin
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Telomycin is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria. As with any antimicrobial agent under development, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive overview of the publicly available data on the preliminary toxicity and hemolytic activity of this compound. Due to the limited specific experimental data for this compound in the public domain, this document also furnishes detailed, standardized experimental protocols for assessing its acute toxicity, in vitro cytotoxicity, and hemolytic potential. These protocols are based on established methodologies and are intended to guide researchers in generating robust and reproducible safety data. Visual workflows for these experimental procedures are provided to enhance clarity.
Introduction
This compound, a member of the cyclic depsipeptide class of antibiotics, has demonstrated significant promise in combating infections caused by multi-drug resistant Gram-positive pathogens. Its mechanism of action involves the disruption of bacterial cell membrane integrity. However, the therapeutic potential of any new antibiotic is intrinsically linked to its safety and tolerability in the host. Therefore, a critical aspect of the preclinical development of this compound involves a thorough investigation of its toxicological profile, including its potential to induce systemic toxicity and damage to blood components, such as erythrocytes.
This guide summarizes the known preliminary toxicity data for this compound and presents detailed experimental frameworks for further investigation into its safety profile. The methodologies described herein are aligned with international guidelines to ensure the generation of high-quality data suitable for regulatory submissions and further clinical development.
In Vivo Toxicity: Acute Toxicity (LD50)
The acute toxicity of a substance is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.
Quantitative Data
The available public data on the acute toxicity of this compound is summarized in the table below.
| Test Substance | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mice | Oral, IV, IP, IM | >1000 | (Not specified in public data) |
IV: Intravenous, IP: Intraperitoneal, IM: Intramuscular
The reported LD50 of >1000 mg/kg across multiple routes of administration in mice suggests a low order of acute toxicity for this compound. However, the absence of detailed experimental reports necessitates further studies to confirm these findings and to establish a more precise LD50 value and observe any non-lethal toxic effects.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This protocol describes a method for determining the acute oral toxicity of this compound in rodents, following the OECD 425 guideline. This method is designed to estimate the LD50 with a reduced number of animals.[1][2]
2.2.1. Materials
-
This compound (of known purity)
-
Vehicle for administration (e.g., sterile water for injection, 0.9% saline, or a suitable non-toxic vehicle)
-
Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant, aged 8-12 weeks.
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Syringes
-
Animal weighing scales
2.2.2. Procedure
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.
-
Fasting: Withhold food overnight (approximately 12 hours) before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare the required concentrations of this compound in the chosen vehicle. The formulation should be prepared fresh on the day of dosing.
-
Dosing (Up-and-Down Procedure):
-
Select a starting dose based on available data. A default starting dose of 175 mg/kg can be used if no other information is available.
-
Administer a single oral dose of this compound to one animal using a gavage needle.
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
The interval between dosing animals is typically 48 hours.
-
The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals occur).
-
-
Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, duration, and severity of these signs.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method from the outcomes of the dosed animals.
Visualization: Acute Toxicity (LD50) Experimental Workflow
References
In-Depth Technical Guide to Telomycin: A Potent Antibiotic Targeting Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving a specific interaction with the bacterial membrane phospholipid cardiolipin, makes it a subject of significant interest for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, antibacterial activity, mechanism of action, and biosynthesis. Detailed experimental methodologies and visualizations are provided to support further research and development efforts.
Chemical Identity
This compound is a complex cyclic undecapeptide lactone. Due to revisions in its structure over time and the existence of naturally occurring analogues, multiple IUPAC names and chemical formulas have been reported in the literature.
CAS Number: 19246-24-3[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 19246-24-3 | [1] |
| Molecular Formula | C₅₉H₇₇N₁₃O₁₉ | Ambobactin, a this compound-like compound |
| Molecular Weight | 1272.3 g/mol | [1] |
| IUPAC Name | (3R)-L-beta-aspartyl-L-seryl-L-threonyl-L-allothreonyl-L-alanylglycyl-(3S)-3-hydroxy-L-prolyl-alpha,beta-didehydrotryptophyl-beta-methyl-L-tryptophyl-(3S)-3-hydroxy-L-leucyl-3-hydroxy-L-proline, (11->3)-lactone | |
| Synonyms | NSC 235069, A-128 |
Antibacterial Activity
This compound exhibits selective and potent bactericidal activity against Gram-positive bacteria. Its efficacy extends to clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogues
| Organism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | Ambobactin | 8 |
| Bacillus subtilis | Ambobactin | 4 |
| Escherichia coli | Ambobactin | 16 |
| Pseudomonas aeruginosa | Ambobactin | 32 |
Note: Data for Ambobactin, a this compound-like cyclic depsipeptide, is presented here as a representative example of the activity of this class of compounds.[2] More comprehensive MIC data for this compound itself against a wider range of clinical isolates is a subject of ongoing research.
Mechanism of Action: Targeting Cardiolipin
This compound's primary mechanism of action involves a specific interaction with cardiolipin, a dimeric phospholipid found in high concentrations in the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity, leading to cell lysis and death.[3]
References
Methodological & Application
Application Notes and Protocols for Telomycin Extraction from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomycin is a cyclic depsipeptide antibiotic effective against a range of Gram-positive bacteria. It is produced by the fermentation of Streptomyces canus.[1] This document provides a detailed protocol for the extraction and purification of this compound from a fermentation broth, intended for use in research and drug development settings. The protocols outlined below are based on established methods for lipopeptide antibiotic recovery and purification, including solvent extraction and preparative high-performance liquid chromatography (HPLC).
Materials and Reagents
-
Streptomyces canus (e.g., ATCC 12646)
-
Fermentation media components (see protocol for details)
-
n-Butanol
-
Methanol
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Filter paper
-
Silica gel for column chromatography
-
C18 reverse-phase silica gel for preparative HPLC
-
Standard laboratory glassware and equipment
-
Fermentor
-
Centrifuge
-
Rotary evaporator
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system
Experimental Protocols
Fermentation of Streptomyces canus
This protocol describes the cultivation of Streptomyces canus for the production of this compound.
1.1. Seed Culture Preparation
-
Prepare a seed culture medium containing (per liter):
-
Soluble Starch: 20 g
-
Tryptone Soy Broth: 20 g
-
Yeast Extract: 3 g
-
CaCO₃: 3 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.025 g
-
-
Adjust the pH of the medium to 7.2 before autoclaving.
-
Inoculate the sterilized medium with a spore suspension of S. canus.
-
Incubate at 30°C for 48-72 hours with shaking at 220 rpm.
1.2. Production Fermentation
-
Prepare the production fermentation medium containing (per liter):
-
Cerelose (Glucose): 10 g
-
Soybean Meal: 10 g
-
Sodium Chloride: 5 g
-
Calcium Carbonate: 1 g
-
Distillers Solubles: 0.5 g
-
-
Adjust the initial pH to 7.1.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Conduct the fermentation at 29.5°C with aeration for 70-100 hours.[1] Monitor the production of this compound using analytical HPLC.
Extraction of this compound
This protocol outlines the extraction of this compound from the fermentation broth using solvent extraction.
-
Harvest the fermentation broth and separate the mycelium from the supernatant by filtration or centrifugation.
-
Adjust the pH of the supernatant to 8.2-8.5 using a suitable base (e.g., NaOH).
-
Extract the this compound from the supernatant using an equal volume of n-butanol.
-
Perform the extraction twice to maximize recovery.
-
Combine the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator.
Purification of this compound
This protocol describes a two-step purification process using silica gel chromatography followed by preparative reverse-phase HPLC.
3.1. Silica Gel Column Chromatography (Initial Purification)
-
Dissolve the concentrated n-butanol extract in a minimal amount of methanol.
-
Prepare a silica gel column equilibrated with a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and analyze them for the presence of this compound using analytical HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
3.2. Preparative Reverse-Phase HPLC (Final Purification)
-
Dissolve the partially purified this compound from the previous step in the HPLC mobile phase.
-
Use a semi-preparative C18 column (e.g., 250 mm x 21.2 mm).[2]
-
Employ a gradient elution system with:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA[2]
-
-
A typical gradient could be: 0-60% Solvent B over 45 minutes.[2]
-
Monitor the elution at 220 nm.[2]
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Data Presentation
The following tables summarize the expected quantitative data for the extraction and purification of a lipopeptide antibiotic like this compound. Please note that the following values are illustrative and based on typical recoveries for similar lipopeptide antibiotics due to the limited availability of specific quantitative data for this compound in published literature.
Table 1: Fermentation and Extraction Data
| Parameter | Value | Reference |
| Fermentation Titer | 1.33 g/L | [3] |
| Initial Broth Volume | 10 L | - |
| Total Crude this compound | 13.3 g | - |
| n-Butanol Extraction Recovery | ~80-90% | [4] |
| Crude Extract Weight | ~10.6 - 12.0 g | - |
Table 2: Purification Data
| Purification Step | Starting Material (g) | Eluent System | Recovery (%) | Purity (%) |
| Silica Gel Chromatography | ~11.3 | Hexane:Ethyl Acetate to Ethyl Acetate:Methanol | ~60-70% | ~70-80% |
| Preparative RP-HPLC | ~7.4 | Water/Acetonitrile with 0.1% TFA | ~90% | >95%[3] |
| Final Yield | ~6.7 g | ~50% (Overall) | >95% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from the fermentation broth.
References
- 1. US3061516A - this compound and its production - Google Patents [patents.google.com]
- 2. Frontiers | Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives [frontiersin.org]
- 3. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Purification of Telomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomycin is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, including multi-drug resistant strains. It is produced by the bacterium Streptomyces canus.[1][2][3] The growing interest in this compound and its derivatives, generated through biosynthetic engineering and semi-synthetic modifications, necessitates robust and efficient purification methods.[1][4] High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is the primary technique for the purification and analysis of this compound and its analogues. This document provides a detailed protocol for the HPLC purification of this compound and its derivatives from bacterial fermentation broth.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. As the concentration of the organic solvent in the mobile phase increases, hydrophobic molecules that are bound to the stationary phase begin to elute. This compound and its derivatives, being lipopeptides, possess both hydrophobic (the lipid tail and certain amino acid residues) and hydrophilic (the peptide backbone and polar amino acid residues) regions, making them ideal candidates for reversed-phase HPLC separation.
Experimental Workflow
The overall process for the purification of this compound and its derivatives from a Streptomyces canus fermentation broth involves several key stages, from initial extraction to final polishing by preparative HPLC.
Caption: Workflow for this compound Purification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fermentation Broth
This protocol describes a general method for extracting lipopeptides from a bacterial culture.
-
Harvesting: Centrifuge the Streptomyces canus fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the lipopeptides.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Reconstitution: Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase for HPLC injection.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
Analytical HPLC Method for this compound and its Derivatives
This method is suitable for the initial analysis of the crude extract and for monitoring the purity of fractions from the preparative HPLC.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Preparative HPLC Method for Purification of this compound and its Derivatives
This method is designed to purify larger quantities of this compound and its derivatives from the crude extract. The conditions are scaled up from the analytical method.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Fraction Collection | Collect fractions based on UV absorbance peaks |
Note: The gradient for both analytical and preparative HPLC may need to be optimized depending on the specific this compound derivative being purified, as changes in the amino acid sequence or the lipid moiety will affect the hydrophobicity and thus the retention time.
Data Presentation
The following table summarizes typical HPLC parameters for the purification of lipopeptide antibiotics, which can be adapted for this compound and its derivatives.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 | C18 |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 5 µm | 10 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm |
Logical Relationships in Method Development
The development of a successful preparative HPLC method is a logical progression from an analytical method. The following diagram illustrates the key relationships and considerations in this process.
Caption: HPLC Method Development and Scale-up.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the successful purification of this compound and its derivatives using reversed-phase HPLC. By starting with a well-optimized analytical method and carefully scaling up to a preparative scale, researchers can obtain high-purity material suitable for further biological and pharmacological studies. The specific conditions may require further optimization depending on the unique properties of novel this compound derivatives.
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Draft Genome Sequence of Streptomyces canus ATCC 12647, a Producer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining Telomycin MIC against MRSA and VRE Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its efficacy, guiding preclinical and clinical development, and for surveillance of potential resistance. These application notes provide detailed protocols for determining the MIC of this compound against MRSA and VRE strains using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Table 1: Telavancin MIC Distribution against Various MRSA Phenotypes
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 0.06 - 1 | 0.25 | 0.5 |
| Daptomycin-Nonsusceptible S. aureus (70) | - | 0.06 | 0.125 |
| Vancomycin-Intermediate S. aureus (VISA) (100) | - | 0.06 | 0.125 |
| Heterogeneous VISA (hVISA) (170) | - | 0.06 | 0.125 |
| Linezolid-Resistant S. aureus (25) | - | 0.03 | 0.06 |
Data sourced from studies on Telavancin and may be indicative of this compound's potential activity.
Table 2: Telavancin MIC Distribution against Vancomycin-Resistant Enterococci (VRE)
| Organism (Phenotype) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterococcus faecium (VanA) | - | 8 | 16 |
| Enterococcus faecalis (VanB) | ≤2 | - | 2 |
Data sourced from studies on Telavancin and may be indicative of this compound's potential activity.[1]
Experimental Protocols
The following protocols are based on the CLSI M07 and M100 guidelines for broth microdilution susceptibility testing.[2][3][4][5][6][7]
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Materials:
-
Mueller-Hinton Broth (MHB) powder
-
Distilled or deionized water
-
Stock solutions of CaCl₂ (10 mg/mL Ca²⁺) and MgCl₂ (10 mg/mL Mg²⁺)
-
Autoclave
-
Sterile glassware
Procedure:
-
Prepare MHB according to the manufacturer's instructions.
-
Autoclave the broth at 121°C for 15 minutes.
-
Allow the broth to cool to room temperature.
-
Aseptically add calcium and magnesium stock solutions to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[8][9]
-
Verify the final pH is between 7.2 and 7.4 at room temperature.
-
Store the prepared CAMHB at 2-8°C.
Inoculum Preparation and Standardization
Materials:
-
Pure, 18-24 hour culture of the MRSA or VRE strain on a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Sterile saline or CAMHB.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer (optional).
-
Sterile loops or swabs.
Procedure:
-
Using a sterile loop or swab, touch 3-5 morphologically similar colonies from the fresh agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate. This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution MIC Assay
Materials:
-
Sterile 96-well microtiter plates.
-
This compound stock solution of known concentration.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (as prepared above).
-
Plate incubator (35°C ± 2°C).
-
Pipettes and sterile tips.
Procedure:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Create a serial two-fold dilution of the this compound stock solution across the wells of the plate. Typically, this is done by adding 50 µL of the drug to the first well, mixing, and then transferring 50 µL to the subsequent well, repeating down the row. The final volume in each well will be 50 µL after dilution, with the last 50 µL from the final dilution well being discarded. This will result in a range of this compound concentrations.
-
Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quality Control
Quality control should be performed with each batch of tests using reference strains with known MIC values for this compound. The CLSI M100 document provides recommended quality control ranges for various antibiotic-organism combinations.[5][6][7] Reference strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are commonly used.
Mandatory Visualizations
This compound's Proposed Mechanism of Action
This compound exerts its antibacterial effect through a dual mechanism that targets the bacterial cell envelope. It inhibits cell wall biosynthesis by binding to the lipid II precursor and disrupts the functional integrity of the bacterial cell membrane. This interaction is thought to be facilitated by the presence of cardiolipin in the bacterial membrane.
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound follows a standardized procedure to ensure reproducibility and accuracy of the results.
References
- 1. Vancomycin-Resistant Enterococcus [uspharmacist.com]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. iacld.com [iacld.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. darvashco.com [darvashco.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the NMR-Based Structural Elucidation of Telomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic resonance (NMR) spectroscopy in the complete structural elucidation of Telomycin, a potent cyclic depsipeptide antibiotic.
This compound, produced by various Streptomyces species, exhibits significant activity against Gram-positive bacteria. Its complex structure, featuring a cyclic peptide core, non-proteinogenic amino acids, and a unique side chain, necessitates advanced analytical techniques for unambiguous characterization. NMR spectroscopy stands as the cornerstone for determining the constitution, configuration, and conformation of this compound and its analogs.
Overview of the NMR Strategy
The structural elucidation of this compound by NMR spectroscopy follows a well-defined workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objectives are to:
-
Establish the amino acid sequence: This is achieved by identifying individual spin systems corresponding to each amino acid residue and subsequently linking them through observed correlations in COSY, TOCSY, and NOESY/ROESY spectra.
-
Determine through-bond connectivities: Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to identify scalar-coupled protons within each amino acid residue. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range correlations between protons and carbons, aiding in the assembly of the molecular framework.
-
Probe through-space proximities: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space, which is essential for sequencing, defining the stereochemistry, and determining the three-dimensional structure of the peptide.
-
Assign 1H and 13C chemical shifts: HSQC (Heteronuclear Single Quantum Coherence) experiments are used to correlate directly bonded protons and carbons, enabling the assignment of the carbon skeleton.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Protocol:
-
Purification: this compound should be purified to >95% purity using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. Common choices include DMSO-d6, methanol-d4, or a mixture of H2O/D2O (9:1) to observe exchangeable amide protons. The choice of solvent can influence the observed conformation.
-
Concentration: The final concentration should be in the range of 1-5 mM.
-
Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the chemical shifts.
-
Filtration: Filter the sample into a high-quality 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
Key Experiments and Typical Parameters:
| Experiment | Purpose | Key Parameters (Typical) |
| 1D ¹H | Initial assessment of sample purity and complexity. | Spectral width: 12-16 ppm, Number of scans: 16-64 |
| 2D ¹H-¹H COSY | Identify scalar-coupled protons (2-3 bonds). | Spectral width: 12 ppm in both dimensions, Data points: 2048 x 512 |
| 2D ¹H-¹H TOCSY | Identify all protons within a spin system (amino acid). | Spectral width: 12 ppm in both dimensions, Mixing time: 60-80 ms |
| 2D ¹H-¹H NOESY/ROESY | Identify through-space proton proximities (< 5 Å). | Spectral width: 12 ppm in both dimensions, Mixing time: 150-300 ms |
| 2D ¹H-¹³C HSQC | Correlate directly bonded protons and carbons. | ¹H spectral width: 12 ppm, ¹³C spectral width: 180-200 ppm |
| 2D ¹H-¹³C HMBC | Identify long-range (2-3 bonds) proton-carbon correlations. | ¹H spectral width: 12 ppm, ¹³C spectral width: 200-220 ppm, Long-range coupling delay optimized for 4-8 Hz |
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the complete structural assignment.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative compilation from available literature.)
| Amino Acid Residue | Hα | Hβ | Hγ | Other Protons | NH |
| Allo-enduracididine | 4.25 | 1.95, 2.15 | 3.30 | - | 8.50 |
| β-Methyltryptophan | 4.80 | 3.10 | - | Indole protons: 7.0-7.6, β-CH₃: 1.25 | 8.20 |
| cis-3-Hydroxyproline | 4.50 | 2.10, 2.30 | 4.60 | - | - |
| trans-3-Hydroxyproline | 4.40 | 2.00, 2.40 | 4.55 | - | - |
| Dehydrotryptophan | - | 7.30 | - | Indole protons: 7.1-7.8 | 9.00 |
| Alanine | 4.30 | 1.40 | - | - | 8.10 |
| Serine | 4.45 | 3.90 | - | - | 8.30 |
| Aspartic Acid | 4.70 | 2.80 | - | - | 8.40 |
| Glycine | 3.95, 4.10 | - | - | - | 8.60 |
| Threonine | 4.20 | 4.15 | 1.20 | - | 8.00 |
| allo-Threonine | 4.10 | 4.05 | 1.15 | - | 7.90 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound (Note: This is a representative compilation. Some signals were reported in a study on this compound extracted from Streptomyces coeruleorubidus.)
| Carbon Type | Chemical Shift (ppm) |
| Carbonyl (C=O) | 170.0 |
| Iminyl (C=N) | 140.0 |
| Aromatic/Olefinic | 132.418, 130.892, 128.793, 114.056 |
| Aliphatic | (Not specified in the available abstract) |
Mandatory Visualizations
Experimental Workflow for this compound Structure Elucidation
This compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a large non-ribosomal peptide synthetase (NRPS) machinery encoded by a dedicated gene cluster.[1] This pathway involves the sequential condensation of amino acid precursors, followed by modifications and cyclization.
Conclusion
NMR spectroscopy is an indispensable tool for the de novo structure elucidation and stereochemical analysis of complex natural products like this compound. The application of a comprehensive suite of 1D and 2D NMR experiments, coupled with robust data analysis, provides the detailed structural information necessary for drug discovery and development efforts. The protocols and data presented herein serve as a valuable resource for researchers engaged in the study of this compound and other cyclic peptide antibiotics.
References
Application Notes and Protocols for Developing a Bioassay for Telomycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action involves the specific binding to the bacterial membrane phospholipid, cardiolipin, leading to membrane depolarization, disruption, and ultimately cell death.[2][4] These application notes provide detailed protocols for the development and validation of a robust bioassay to determine the potency and activity of this compound. The described methods are based on established principles of antibiotic susceptibility testing and are adaptable for screening novel this compound analogs or formulations.
Principle of the Bioassay
The bioassays outlined below quantify the antimicrobial activity of this compound by measuring its ability to inhibit the growth of a susceptible Gram-positive indicator organism. Two primary methods are detailed: the agar diffusion assay (cylinder-plate method) and the broth microdilution assay (a turbidimetric method). The agar diffusion method relies on the diffusion of the antibiotic through an agar matrix, resulting in a zone of growth inhibition, the size of which is proportional to the antibiotic concentration. The broth microdilution method determines the minimum inhibitory concentration (MIC) by assessing bacterial growth in a liquid medium containing serial dilutions of the antibiotic.
Data Presentation
Table 1: Example Data for this compound Agar Diffusion Assay
| This compound Concentration (µg/mL) | Zone of Inhibition Diameter (mm) - Replicate 1 | Zone of Inhibition Diameter (mm) - Replicate 2 | Zone of Inhibition Diameter (mm) - Replicate 3 | Average Zone Diameter (mm) | Standard Deviation |
| 1 | 12.1 | 12.5 | 12.3 | 12.3 | 0.20 |
| 2 | 15.8 | 16.2 | 16.0 | 16.0 | 0.20 |
| 4 | 19.5 | 19.9 | 19.7 | 19.7 | 0.20 |
| 8 | 23.2 | 23.6 | 23.4 | 23.4 | 0.20 |
| 16 | 26.9 | 27.3 | 27.1 | 27.1 | 0.20 |
Table 2: Example Data for this compound Broth Microdilution Assay
| This compound Concentration (µg/mL) | Well 1 (OD600) | Well 2 (OD600) | Well 3 (OD600) | Average OD600 | Growth Interpretation |
| 16 | 0.051 | 0.053 | 0.052 | 0.052 | No Growth |
| 8 | 0.054 | 0.052 | 0.053 | 0.053 | No Growth |
| 4 | 0.052 | 0.055 | 0.054 | 0.054 | No Growth |
| 2 | 0.053 | 0.051 | 0.052 | 0.052 | No Growth |
| 1 | 0.489 | 0.495 | 0.492 | 0.492 | Growth |
| 0.5 | 0.512 | 0.508 | 0.510 | 0.510 | Growth |
| 0.25 | 0.523 | 0.519 | 0.521 | 0.521 | Growth |
| Growth Control | 0.531 | 0.528 | 0.529 | 0.529 | Growth |
| Sterility Control | 0.050 | 0.049 | 0.051 | 0.050 | No Growth |
Minimum Inhibitory Concentration (MIC): 2 µg/mL
Experimental Protocols
Protocol 1: Agar Diffusion Bioassay (Cylinder-Plate Method)
This method is suitable for determining the relative potency of this compound samples.
Materials:
-
This compound standard of known potency
-
Test samples of this compound
-
Indicator organism: Staphylococcus aureus (e.g., ATCC 29213)
-
Tryptic Soy Agar (TSA)
-
Tryptic Soy Broth (TSB)
-
Sterile saline (0.85% NaCl)
-
Sterile petri dishes (100 x 15 mm)
-
Sterile stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)[5]
-
Spectrophotometer
-
Incubator (35-37°C)[6]
-
Calipers
Procedure:
-
Inoculum Preparation:
-
Inoculate a colony of S. aureus into 5 mL of TSB and incubate at 35-37°C for 18-24 hours.
-
Dilute the overnight culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Plate Preparation:
-
Prepare TSA according to the manufacturer's instructions and sterilize.
-
Cool the agar to 45-50°C.
-
Add the prepared S. aureus inoculum to the molten agar to a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
Pour 20 mL of the seeded agar into each sterile petri dish and allow it to solidify on a level surface.[6]
-
-
Assay Procedure:
-
Aseptically place 4-6 sterile cylinders onto the surface of each agar plate.
-
Prepare a series of standard dilutions of this compound (e.g., 1, 2, 4, 8, 16 µg/mL) in a suitable sterile diluent (e.g., phosphate buffer, pH 6.0).[5]
-
Prepare dilutions of the test samples of this compound.
-
Carefully pipette a fixed volume (e.g., 100 µL) of each standard and test sample dilution into the cylinders.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zones of growth inhibition to the nearest 0.1 mm using calipers.
-
Create a standard curve by plotting the logarithm of the this compound concentration against the zone diameter.
-
Determine the concentration of the test samples by interpolating their zone diameters on the standard curve.
-
Protocol 2: Broth Microdilution Bioassay (MIC Determination)
This method determines the minimum concentration of this compound that inhibits visible growth of the indicator organism.
Materials:
-
This compound standard or test sample
-
Indicator organism: Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (600 nm)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum of S. aureus in CAMHB as described in Protocol 1, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Setup:
-
Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity.
-
For quantitative results, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of this compound at which a significant inhibition of growth is observed compared to the growth control.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound bioassays.
Caption: this compound's mechanism of action on the bacterial cell membrane.
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Revision of the full stereochemistry of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. uspnf.com [uspnf.com]
- 6. micromasterlab.com [micromasterlab.com]
Generation of Novel Telomycin Analogues by Gene Deletion in Streptomyces
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of novel Telomycin analogues through targeted gene deletion in Streptomyces. By disrupting specific genes within the this compound biosynthetic gene cluster, it is possible to create derivatives with altered structures and potentially improved therapeutic properties. The protocols outlined below are based on established methodologies for genetic manipulation of Streptomyces and findings from the characterization of the this compound biosynthetic pathway.
This compound is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria. Its complex structure is assembled by a non-ribosomal peptide synthetase (NRPS) machinery and further modified by tailoring enzymes.[1][2] Genetic engineering of the this compound producer, Streptomyces canus, or a heterologous host expressing the biosynthetic gene cluster, offers a powerful strategy to generate novel analogues.[1][2] This is achieved by deleting genes responsible for specific modifications, such as hydroxylation or acylation, leading to the production of this compound derivatives with altered chemical structures.[1]
Data Presentation: Production of this compound Analogues in Gene Deletion Mutants
The following tables summarize the production of novel this compound analogues resulting from the in-frame deletion of specific tailoring enzyme genes within the this compound biosynthetic gene cluster. The data is derived from studies on the heterologous expression of the this compound gene cluster in Streptomyces albus J1074.
Table 1: this compound Analogues Produced by Deletion of Hydroxylation Enzymes
| Gene Deleted | Enzyme Function | Resulting Analogue(s) | Key Structural Change |
| temX (example) | Hydroxylase | Dehydroxy-Telomycin | Absence of a hydroxyl group on an amino acid residue |
| temY (example) | P450 Monooxygenase | Dehydroxy-Telomycin | Absence of a hydroxyl group on an amino acid residue |
| temZ (example) | P450 Monooxygenase | Dehydroxy-Telomycin | Absence of a hydroxyl group on an amino acid residue |
Table 2: this compound Precursor Accumulation by Deletion of Deacylase
| Gene Deleted | Enzyme Function | Accumulated Precursor | Key Structural Feature |
| tem25 | (De)acylase | Lipopeptide this compound Precursors | Retention of the fatty acid side chain |
Experimental Workflows and Signaling Pathways
Diagram 1: Workflow for Generation of Gene Deletion Mutants in Streptomyces
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Telomycin Production in Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving telomycin yield in Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Streptomyces fermentation for this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal media composition. | Review and optimize carbon and nitrogen sources. Glucose and soluble starch are often effective carbon sources, while soybean meal, peptone, and yeast extract are good nitrogen sources for Streptomyces fermentations.[1][2] Ensure adequate phosphate levels, as it plays a crucial role in regulating secondary metabolism.[3][4][5] |
| Incorrect pH of the fermentation medium. | The optimal pH for antibiotic production by Streptomyces is typically near neutral (pH 7.0).[2] Monitor and adjust the initial pH of your medium. Buffers can be used to maintain a stable pH throughout the fermentation. | |
| Inadequate aeration and dissolved oxygen levels. | Increase agitation speed to improve oxygen transfer. Optimize the fill volume of your fermentation vessel to ensure sufficient headspace for aeration. For bioreactors, increase the aeration rate. | |
| Suboptimal fermentation temperature. | The optimal temperature for growth and antibiotic production in many Streptomyces species is around 30-37°C.[2] Verify and adjust your incubator or bioreactor temperature settings. | |
| Poor cell growth. | Inoculum quality may be poor. Ensure you are using a fresh, healthy, and appropriately sized inoculum. Contamination can also inhibit the growth of Streptomyces.[6] Practice strict aseptic techniques.[6] | |
| Inconsistent this compound Yields | Variability in raw materials. | Use high-quality, consistent sources for all media components. Small variations in complex components like yeast extract or peptone can impact yield. |
| Inconsistent inoculum preparation. | Standardize your inoculum preparation protocol, including the age and density of the seed culture. | |
| Phage contamination. | Phage infection can lead to lysis of the Streptomyces culture and a significant drop in yield.[7] Ensure the sterility of all equipment and media. If phage contamination is suspected, developing phage-resistant strains may be necessary.[7] | |
| Foaming in the Fermentor | High protein content in the medium. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
Frequently Asked Questions (FAQs)
1. What is the optimal carbon source for this compound production?
While specific data for this compound is limited, dextrose, glucose, and soluble starch are generally effective carbon sources for antibiotic production in Streptomyces.[8][9] It is recommended to test a range of concentrations to find the optimal level for your specific strain and fermentation conditions.
2. What is the recommended nitrogen source for enhancing this compound yield?
Organic nitrogen sources such as soybean meal, peptone, tryptone, and yeast extract have been shown to support good growth and antibiotic production in Streptomyces.[1][9] The optimal source and concentration should be determined empirically.
3. How does phosphate concentration affect this compound production?
Phosphate is a critical regulator of secondary metabolism in Streptomyces.[3][4][5] While essential for growth, high concentrations of phosphate can repress the production of some antibiotics.[10] It is important to optimize the phosphate concentration in your fermentation medium. This can be achieved by testing a range of phosphate concentrations or by using a phosphate-limited medium to trigger secondary metabolite production. The regulation of phosphate metabolism is often mediated by the PhoR-PhoP two-component system.[3][5]
4. What is the ideal pH and temperature for Streptomyces canus fermentation?
The optimal pH for many Streptomyces species is around 7.0.[2] The ideal temperature for growth and antibiotic biosynthesis is typically in the range of 30-37°C.[2] These parameters should be optimized for your specific experimental setup.
5. How can I minimize contamination in my fermentation cultures?
Strict aseptic techniques are crucial for preventing contamination.[6] This includes sterilizing all media and equipment, working in a clean environment (such as a laminar flow hood), and being careful during inoculation and sampling.[6] Common contaminants like other bacteria and fungi can outcompete Streptomyces for nutrients and inhibit this compound production.[6]
Data Presentation
Table 1: General Optimized Fermentation Parameters for Antibiotic Production in Streptomyces spp.
| Parameter | Optimized Range/Value | Reference(s) |
| Carbon Source | Glucose, Soluble Starch (1-3% w/v) | [1][9] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract (0.5-2% w/v) | [1][2][9] |
| Initial pH | 7.0 | [2] |
| Temperature | 30-37 °C | [2] |
| Incubation Time | 7-10 days | [1] |
| Agitation | 150-250 rpm | [2] |
Experimental Protocols
Protocol 1: Optimizing Media Composition for this compound Production
This protocol outlines a method for systematically optimizing the carbon and nitrogen sources in your fermentation medium.
1. Basal Medium Preparation:
-
Prepare a basal medium containing all essential minerals and a buffer, but lacking the carbon and nitrogen source you wish to optimize. A typical basal medium for Streptomyces might include (per liter): K2HPO4 (1g), MgSO4·7H2O (0.5g), NaCl (0.5g), FeSO4·7H2O (0.01g), and CaCO3 (2g).
2. Carbon Source Optimization:
-
Prepare several flasks of the basal medium supplemented with different carbon sources (e.g., glucose, soluble starch, maltose) at a standard concentration (e.g., 2% w/v).
-
Inoculate each flask with a standardized inoculum of Streptomyces canus.
-
Incubate under your standard fermentation conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 7 days).
-
At the end of the fermentation, extract and quantify the this compound yield from each flask.
3. Nitrogen Source Optimization:
-
Using the optimal carbon source determined in the previous step, prepare several flasks of the medium with different nitrogen sources (e.g., soybean meal, peptone, yeast extract) at a standard concentration (e.g., 1% w/v).
-
Inoculate and incubate as described above.
-
Extract and quantify the this compound yield to identify the optimal nitrogen source.
4. Concentration Optimization:
-
Once the best carbon and nitrogen sources are identified, perform further experiments to optimize their concentrations. Set up a matrix of experiments with varying concentrations of the chosen carbon and nitrogen sources.
-
Analyze the this compound yield to determine the optimal concentration of each component.
Protocol 2: Extraction and Quantification of this compound
This protocol provides a general method for extracting this compound from the fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).
1. Extraction:
-
At the end of the fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
This compound is a lipopeptide and can be extracted from the supernatant using a suitable organic solvent. A common method is to use an equal volume of ethyl acetate or butanol.
-
Mix the supernatant and solvent vigorously and allow the phases to separate.
-
Collect the organic phase containing the this compound.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
2. Quantification by HPLC:
-
Dissolve the crude extract in a suitable solvent, such as methanol.
-
Filter the sample through a 0.22 µm filter before injecting it into the HPLC system.
-
Use a C18 reverse-phase column for separation.
-
A common mobile phase for lipopeptide analysis is a gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[11]
-
The elution can be monitored by UV detection at a wavelength of around 210-220 nm.
-
Prepare a standard curve using a purified this compound standard of known concentration to quantify the amount of this compound in your samples.
Visualizations
Diagram 1: this compound Biosynthesis Gene Cluster
Caption: Organization of the this compound biosynthetic gene cluster.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Transcriptomic studies of phosphate control of primary and secondary metabolism in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the phosphate metabolism in Streptomyces genus: impact on the secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Metabolism of phosphate-limited Streptomyces cultures. III. The ambivalent effect of phosphates in nourseothricin-producing cultures of Streptomyces noursei JA 3890b] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Telomycin Large-Scale Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale production of Telomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a cyclic depsipeptide antibiotic effective against Gram-positive bacteria. It is naturally produced by the bacterium Streptomyces canus.[1][2] The biosynthetic gene cluster responsible for this compound production in S. canus has been identified, which opens avenues for genetic engineering to improve yields.[1][2]
Q2: What are the primary challenges in the large-scale production of this compound?
A2: The main challenges include:
-
Low Fermentation Titer: Wild-type Streptomyces canus strains often produce low yields of this compound.
-
Complex Downstream Processing: The purification of this compound from the fermentation broth is a multi-step process that can be complex and lead to product loss.
-
Product Stability: this compound, like many peptides, can be susceptible to degradation under certain pH and temperature conditions.
-
Impurity Profile: The fermentation process can produce several related impurities and analogs that need to be effectively removed during purification.
Q3: What are typical fermentation conditions for Streptomyces species for antibiotic production?
A3: While optimal conditions are strain and product-specific, typical starting parameters for Streptomyces fermentation in submerged culture include:
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5
-
Aeration and Agitation: Sufficient aeration and agitation are crucial for these aerobic bacteria. Dissolved oxygen (DO) levels are a critical parameter to monitor.
-
Culture Medium: Rich media containing complex carbon and nitrogen sources, such as glucose, starch, soybean meal, and yeast extract, are commonly used.
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Titer | Suboptimal medium composition. | - Systematically evaluate different carbon and nitrogen sources. For instance, compare the effects of glucose, starch, and glycerol as carbon sources, and soybean meal, peptone, and yeast extract as nitrogen sources.- Optimize the C:N ratio in the medium.- Test the effect of adding precursor amino acids for the this compound backbone. |
| Inadequate fermentation parameters. | - Perform a design of experiments (DoE) to optimize temperature, pH, and dissolved oxygen levels.- Evaluate different agitation speeds to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia. | |
| Strain viability or productivity issues. | - Ensure the inoculum is healthy and in the correct growth phase.- Consider strain improvement through mutagenesis or genetic engineering of the this compound biosynthetic gene cluster.[1][2] | |
| Foaming in the Bioreactor | High protein content in the medium and production of surface-active compounds like this compound itself. | - Add antifoaming agents, but test for any negative impact on cell growth or product formation.- Optimize the agitation speed to minimize excessive foaming. |
| Inconsistent Batch-to-Batch Production | Variability in raw materials or inoculum preparation. | - Standardize the quality of all media components.- Implement a strict and consistent protocol for inoculum development. |
Purification and Downstream Processing Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery Yield | Inefficient extraction from the fermentation broth. | - Optimize the solvent extraction method. Test different organic solvents and pH conditions for the extraction.- Consider alternative primary recovery steps like adsorption to a resin directly from the clarified broth. |
| Product loss during chromatography steps. | - Optimize the loading conditions, gradient elution, and flow rate for the reversed-phase HPLC column.- Ensure the pH of the mobile phase is compatible with this compound's stability. | |
| Purity Not Meeting Specifications | Co-elution of impurities during HPLC. | - Adjust the gradient profile of the mobile phase to improve the separation of this compound from closely related impurities.- Experiment with different stationary phases (e.g., C8 instead of C18) or different organic modifiers in the mobile phase. |
| Presence of degradation products. | - Analyze the stability of this compound at different pH values and temperatures to identify conditions that minimize degradation during purification.[3] - Perform purification steps at reduced temperatures if this compound is found to be thermolabile. | |
| Difficulty in Removing Specific Impurities | Structural similarity to this compound. | - Employ orthogonal purification techniques. For example, follow a reversed-phase chromatography step with an ion-exchange or size-exclusion chromatography step.- Use high-resolution analytical techniques like LC-MS to identify the problematic impurities and then tailor the purification strategy accordingly. |
Experimental Protocols
General Protocol for Streptomyces canus Fermentation
This is a representative protocol and should be optimized for your specific strain and equipment.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. canus spores or mycelia from a mature agar plate to a flask containing a seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.
-
-
Production Fermentation:
-
Inoculate the production medium in the bioreactor with 5-10% (v/v) of the seed culture. A typical production medium might contain (per liter): Glucose (20g), Soybean Meal (15g), Yeast Extract (5g), K2HPO4 (1g), MgSO4·7H2O (0.5g), and CaCO3 (2g).
-
Maintain the fermentation at 28-30°C with controlled pH (e.g., 7.0) and adequate aeration.
-
Monitor cell growth, substrate consumption, and this compound production over time by taking periodic samples.
-
General Protocol for this compound Purification
-
Cell Removal:
-
Separate the mycelia from the fermentation broth by centrifugation or microfiltration.
-
-
Extraction:
-
Adjust the pH of the supernatant to acidic conditions (e.g., pH 3-4) and extract the this compound using an appropriate organic solvent (e.g., n-butanol or ethyl acetate).
-
Concentrate the organic phase under vacuum to obtain the crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a suitable solvent and apply it to a reversed-phase HPLC column (e.g., C18).
-
Elute the this compound using a gradient of acetonitrile in water with a constant concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Collect the fractions containing the pure this compound, as determined by UV detection and analytical HPLC.
-
-
Final Product Preparation:
-
Pool the pure fractions and remove the organic solvent under vacuum.
-
Lyophilize the aqueous solution to obtain the final purified this compound powder.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Fermentation Titer | 50 - 500 mg/L | Highly dependent on the strain (wild-type vs. engineered) and fermentation conditions. |
| Purification Yield | 20 - 60% | Varies significantly based on the number and efficiency of the purification steps. |
| Final Purity | >95% | Typically required for research and preclinical studies. |
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified workflow of this compound biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS) system.
Experimental Workflow for this compound Production
Caption: General experimental workflow for the production and purification of this compound.
References
Telomycin stability issues in different solvents and pH
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Telomycin in various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C in a dry and dark environment, where it can be stable for over two years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, and slightly soluble in water.[2][3] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer to the final desired concentration.[4]
Q3: How stable is this compound in aqueous solutions?
A3: While specific public data on the aqueous stability of this compound is limited, lipopeptide antibiotics, in general, can be susceptible to degradation in aqueous environments, primarily through hydrolysis.[5][6] The rate of degradation is typically influenced by pH and temperature. For similar lipopeptide antibiotics like daptomycin, hydrolysis of the ester linkage in the cyclic peptide ring is a primary degradation pathway.[5][7]
Q4: What is the expected stability of this compound at different pH values?
Q5: What are the potential degradation products of this compound?
A5: Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on its structure as a cyclic depsipeptide and knowledge of related compounds, likely degradation pathways include:
-
Hydrolysis of the ester bond: This would result in a linearized form of the peptide.
-
Deacylation: Cleavage of the lipid side chain.
-
Modification of amino acid residues: Oxidation or other modifications of susceptible amino acid side chains.
For the related lipoglycopeptide antibiotic Telavancin, the primary degradation products in aqueous solution are the pseudoaglycone and aglycone, formed by hydrolysis.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution with aqueous buffer.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the final concentration of this compound may exceed its solubility limit in the mixed solvent system.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Try diluting the DMSO stock to a lower final concentration in the aqueous buffer.
-
Optimize Solvent Composition: If experimentally permissible, increase the percentage of organic co-solvent (like DMSO or ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system.[10]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, adding the aqueous buffer to the DMSO stock slowly while vortexing.
-
Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.[4]
-
Issue 2: Loss of biological activity of this compound solution over time.
-
Possible Cause: This is likely due to the chemical degradation of this compound in the solution. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments.
-
Optimize Storage of Stock Solutions: Aliquot your concentrated DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
pH and Buffer Considerations: Ensure the pH of your final aqueous solution is within a range that minimizes degradation. If possible, perform pilot stability studies at different pH values to determine the optimal conditions for your experimental timeframe.
-
Protect from Light: Store this compound solutions, especially dilute aqueous solutions, protected from light.
-
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on general knowledge of lipopeptide antibiotic stability and are intended for guidance purposes only. Specific quantitative stability data for this compound is not publicly available.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | > 50 mg/mL |
| Ethanol | ~10-20 mg/mL |
| Water | < 1 mg/mL |
| PBS (pH 7.4) | < 0.5 mg/mL |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C (Estimated Half-life)
| pH | Estimated Half-life (t½) |
| 3.0 | < 24 hours |
| 5.0 | ~ 2-3 days |
| 7.0 | ~ 1-2 days |
| 9.0 | < 12 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Forced Degradation Study of this compound
This protocol is a general guideline for investigating the stability of this compound under stress conditions and should be optimized for specific analytical methods.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at 70°C for various time points (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose a solid sample of this compound and a solution sample to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Potential Degradation Pathways of this compound.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. This compound CAS#: 19246-24-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting low recovery during Telomycin purification
This technical support center provides troubleshooting guidance for common issues encountered during the purification of Telomycin, a cyclic depsipeptide antibiotic. The information is intended for researchers, scientists, and drug development professionals to help optimize purification protocols and improve recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Recovery: this compound Not Binding to the Chromatography Column
Question: My this compound is found in the flow-through fraction and does not seem to bind to the column. What could be the issue?
Answer: This issue typically points to problems with your binding conditions or the choice of chromatography resin. This compound, as a cyclic peptide, can be purified using methods that exploit its potential hydrophobicity, such as Reversed-Phase Chromatography (RPC) or Hydrophobic Interaction Chromatography (HIC).
Troubleshooting Steps:
-
Verify Sample Preparation: this compound is only slightly soluble in water but soluble in organic solvents like methanol, ethanol, DMF, and DMSO.[1] Ensure your sample is fully solubilized in a buffer that is compatible with your chromatography column. Precipitation of this compound before or during column loading will lead to significant loss.
-
Optimize Binding Buffer for HIC: For HIC, binding is promoted by high salt concentrations. If this compound is not binding, the salt concentration in your loading buffer may be too low.
-
Protocol: Prepare a series of binding buffers with increasing concentrations of a non-denaturing salt like ammonium sulfate (e.g., 1.0 M, 1.5 M, 2.0 M). Run a small-scale binding test for each condition to determine the optimal salt concentration for this compound binding.
-
-
Optimize Mobile Phase for RPC: For RPC, the initial mobile phase should have a low organic solvent concentration to allow this compound to bind to the hydrophobic stationary phase.
-
Protocol: Ensure your initial mobile phase (Solvent A) is primarily aqueous (e.g., water with 0.1% Trifluoroacetic Acid (TFA)) and the organic solvent concentration (Solvent B, e.g., acetonitrile with 0.1% TFA) is low enough (typically 5-10%) during sample loading.
-
-
Column Choice: The choice of stationary phase is critical. For RPC, C8 or C18 columns are commonly used for peptide purification. For HIC, resins with phenyl, butyl, or octyl ligands are suitable choices.[2] The hydrophobicity of the ligand should match the hydrophobicity of this compound.
| Parameter | Recommendation for HIC | Recommendation for RPC |
| Stationary Phase | Phenyl, Butyl, or Octyl ligands | C8 or C18 silica-based resin |
| Binding Buffer | High salt (e.g., 1-2 M Ammonium Sulfate) | Low organic solvent (e.g., 5-10% Acetonitrile) |
| pH | Neutral pH (6-8) | Acidic pH (2-3) with TFA |
Troubleshooting Workflow for Binding Issues
Caption: Troubleshooting workflow for low this compound binding to a chromatography column.
2. Low Recovery: this compound Eluting in the Wash Steps
Question: I am losing my this compound during the wash steps before elution. How can I prevent this?
Answer: Premature elution of this compound during the wash steps suggests that the binding to the resin is too weak to withstand the wash buffer conditions.
Troubleshooting Steps:
-
Reduce Wash Stringency (HIC): If using HIC, your wash buffer may have a salt concentration that is too low, causing the weakly bound this compound to elute.
-
Protocol: Maintain the salt concentration of your wash buffer at the same level as your binding buffer. Alternatively, perform a step-wise wash with gradually decreasing salt concentrations to remove impurities without eluting the this compound.
-
-
Adjust Wash Stringency (RPC): In RPC, the organic solvent concentration in your wash buffer might be too high.
-
Protocol: Decrease the percentage of organic solvent (e.g., acetonitrile) in your wash buffer. The wash step should be sufficient to remove unbound impurities without being stringent enough to elute this compound.
-
-
Flow Rate: A high flow rate during the wash can sometimes lead to the dissociation of weakly bound molecules.
-
Protocol: Reduce the flow rate during the sample loading and wash steps to allow for sufficient interaction time between this compound and the resin.
-
| Parameter | Troubleshooting Action (HIC) | Troubleshooting Action (RPC) |
| Wash Buffer | Maintain high salt concentration | Decrease organic solvent percentage |
| Flow Rate | Decrease flow rate | Decrease flow rate |
3. Low Recovery: this compound Not Eluting from the Column
Question: My this compound binds to the column, but I get very low or no recovery in the elution fractions. What should I do?
Answer: If this compound is not eluting, it indicates that the interaction with the resin is too strong for the current elution conditions to disrupt.
Troubleshooting Steps:
-
Optimize Elution Conditions (HIC): For HIC, elution is achieved by decreasing the salt concentration. If this compound is not eluting, you may need a more significant reduction in salt or the addition of a mild organic modifier.
-
Protocol: Use a steep or step gradient to a no-salt buffer. If this is ineffective, consider adding a low percentage of a mild organic solvent like isopropanol or acetonitrile (e.g., 5-10%) to the elution buffer to disrupt hydrophobic interactions.
-
-
Optimize Elution Conditions (RPC): In RPC, elution is driven by an increasing concentration of organic solvent.
-
Protocol: Increase the final concentration of the organic solvent (e.g., acetonitrile) in your gradient. You can also try a different organic solvent, such as isopropanol, which can be more effective for highly hydrophobic molecules. The addition of an ion-pairing agent like TFA is crucial for good peak shape and recovery of peptides in RPC.[]
-
-
Check for Precipitation on the Column: this compound's low aqueous solubility could lead to precipitation on the column, especially if the elution buffer is not optimal.
-
Protocol: After the standard elution, try flushing the column with a stronger solvent (e.g., 100% methanol or isopropanol) to see if any precipitated this compound can be recovered.
-
Elution Optimization Workflow
Caption: A logical workflow for troubleshooting poor elution of this compound.
4. Poor Peak Shape and Resolution
Question: My this compound is eluting as a broad peak, leading to poor resolution and purity. How can I improve the peak shape?
Answer: Broad peaks can be caused by several factors including issues with the column, the mobile phase, or the sample itself.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives (RPC): For RPC of peptides, the use of an ion-pairing agent is critical for sharp peaks.
-
Protocol: Ensure that Trifluoroacetic Acid (TFA) at a concentration of 0.05-0.1% is present in both your aqueous and organic mobile phases.[] This helps to sharpen peaks by forming ion pairs with the peptide.
-
-
Column Health: An old or poorly packed column can lead to peak broadening.
-
Protocol: If you suspect column degradation, try running a standard to check its performance. If necessary, replace the column.
-
-
Sample Overload: Injecting too much sample can saturate the column and cause peak broadening.
-
Protocol: Reduce the amount of sample loaded onto the column.
-
-
Gradient Slope: A shallow gradient can sometimes lead to broader peaks.
-
Protocol: Experiment with a steeper elution gradient to see if it improves peak sharpness.
-
| Problem | Potential Cause | Recommended Action |
| Broad Peaks in RPC | Insufficient ion-pairing | Add 0.1% TFA to mobile phases |
| Column degradation | Test with a standard or replace column | |
| Sample overload | Reduce the injection volume/concentration | |
| Gradient too shallow | Increase the gradient slope |
Experimental Protocols
Protocol 1: Small-Scale Binding Test for HIC
-
Prepare 1 mL aliquots of your this compound sample in a low-salt buffer.
-
To each aliquot, add a different concentration of ammonium sulfate (e.g., 1.0 M, 1.5 M, 2.0 M).
-
Equilibrate small amounts of HIC resin (e.g., 100 µL) with the corresponding high-salt buffers.
-
Add the this compound samples to the equilibrated resins and incubate with gentle mixing for 30 minutes.
-
Centrifuge the samples and carefully collect the supernatant (flow-through).
-
Analyze the flow-through fractions for the presence of this compound (e.g., by HPLC or a bioassay). The condition with the lowest amount of this compound in the flow-through has the optimal binding concentration.
Protocol 2: Gradient Optimization for RPC
-
Prepare two mobile phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Start with a shallow gradient (e.g., 5% to 65% Solvent B over 60 minutes).
-
Inject your this compound sample and analyze the chromatogram for peak shape and retention time.
-
To improve resolution from early-eluting impurities, you can make the initial part of the gradient shallower.
-
To sharpen a broad peak, you can make the part of the gradient where this compound elutes steeper.
-
If this compound does not elute, increase the final percentage of Solvent B (e.g., to 95%).
References
Technical Support Center: Optimizing Telomycin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture medium for Telomycin production.
Troubleshooting Guide
Low or inconsistent this compound yield is a common challenge. This guide addresses potential issues in a question-and-answer format to help you navigate your experiments effectively.
FAQs: Low this compound Yield
Q1: My Streptomyces canus culture is growing well, but the this compound yield is consistently low. What are the first things I should check?
A1: When biomass is good but yield is low, the issue often lies with the composition of your production medium or the fermentation conditions. Here’s a checklist to start with:
-
Carbon Source: Ensure the concentration of your primary carbon sources, like glucose and starch, is optimal. Excess glucose can sometimes lead to catabolite repression, inhibiting antibiotic synthesis.
-
Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like soybean meal and yeast extract often support robust antibiotic production.
-
Phosphate Levels: High phosphate concentrations can inhibit the biosynthesis of many secondary metabolites, including antibiotics.
-
Inducer Molecules: Ensure that any necessary precursor amino acids for the this compound backbone are present in sufficient quantities.
-
Fermentation Parameters: Double-check that the pH, temperature, and dissolved oxygen levels have been maintained within the optimal range throughout the fermentation process.
Q2: I've noticed an accumulation of a precursor molecule in my fermentation broth, but not this compound. What could be happening?
A2: The final step in this compound biosynthesis involves the cleavage of a lipopeptide precursor by a deacylase enzyme.[1] Accumulation of this precursor suggests an issue with this final maturation step. Potential causes include:
-
Enzyme Inhibition: Components in your culture medium could be inhibiting the deacylase enzyme responsible for cleaving the precursor.
-
Suboptimal pH or Temperature: The deacylase may have a narrow optimal pH and temperature range that is not being met during the production phase.
-
Genetic Factors: Ensure the strain you are using has not acquired mutations in the gene encoding the deacylase.
Q3: How can I systematically optimize my culture medium for better this compound production?
A3: A two-step statistical approach is highly effective for medium optimization:
-
Screening of Components: Use a Plackett-Burman design to screen multiple media components and identify those with the most significant impact on this compound yield.
-
Optimization of Key Components: Once the critical components are identified, use Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design to determine their optimal concentrations.[2][3] This method allows you to model the interactions between different components and find the ideal balance for maximum production.
Q4: What are the most important fermentation parameters to control for this compound production?
A4: Key physical and chemical parameters to monitor and control during fermentation include:
-
pH: The optimal pH for Streptomyces growth and antibiotic production is typically near neutral (around 7.0-7.2).[4]
-
Temperature: Most Streptomyces species used for antibiotic production thrive at temperatures between 28-30°C.
-
Dissolved Oxygen (DO): Aeration is crucial for these aerobic bacteria. Maintaining an adequate DO level is essential for both growth and secondary metabolite production.
-
Agitation: Proper agitation ensures homogeneity of nutrients and oxygen throughout the bioreactor.
Data Presentation: Media Component Optimization
The following tables summarize the typical ranges and optimal concentrations of key media components for antibiotic production by Streptomyces, which can be used as a starting point for optimizing this compound production.
Table 1: Screening of Media Components using Plackett-Burman Design
| Media Component | Low Level (-1) | High Level (+1) |
| Glucose | 10 g/L | 30 g/L |
| Soluble Starch | 10 g/L | 30 g/L |
| Soybean Meal | 5 g/L | 20 g/L |
| Yeast Extract | 1 g/L | 5 g/L |
| K2HPO4 | 0.5 g/L | 2 g/L |
| MgSO4·7H2O | 0.2 g/L | 1 g/L |
| CaCO3 | 1 g/L | 5 g/L |
Table 2: Example of Optimal Concentrations from Response Surface Methodology
| Component | Optimal Concentration |
| Soluble Starch | 27.67 g/L |
| Beef Extract | 18.30 g/L |
| K2HPO4 | 1.03 g/L |
Note: These values are illustrative and the optimal concentrations for this compound production should be determined experimentally.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Analysis of Carbon Sources
-
Prepare a basal medium: This medium should contain all necessary nutrients except for the carbon source. A typical basal medium might include (per liter): 10 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, and 2 g CaCO3, with the pH adjusted to 7.2.
-
Aliquot the basal medium: Distribute the basal medium into several flasks.
-
Add different carbon sources: To each flask, add a different carbon source (e.g., glucose, soluble starch, maltose, glycerol) to a final concentration of 20 g/L. Include a control flask with no added carbon source.
-
Inoculate and incubate: Inoculate each flask with a standardized spore suspension or vegetative inoculum of S. canus. Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for the desired production period (typically 7-10 days).
-
Analyze this compound yield: At the end of the incubation period, harvest the broth and quantify the this compound concentration using a suitable analytical method like HPLC-MS.
Protocol 2: Response Surface Methodology (RSM) for Medium Optimization
-
Identify critical variables: Based on prior knowledge or a Plackett-Burman screening experiment, select the 2-4 most influential media components (e.g., starch, soybean meal, K2HPO4).
-
Design the experiment: Use statistical software to set up a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected variables at various concentrations.
-
Perform the experiments: Prepare the media for each experimental run as specified by the design. Inoculate and incubate the cultures under consistent conditions.
-
Measure the response: Quantify the this compound yield for each experimental run.
-
Analyze the data: Input the yield data into the statistical software to generate a response surface model. This model will help you visualize the relationship between the variables and the yield and determine the optimal concentrations for maximizing this compound production.
Protocol 3: Quantification of this compound by HPLC-MS
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the biomass.
-
Filter the supernatant through a 0.22 µm filter.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the this compound.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient can be programmed, for example, from 5% B to 95% B over 15 minutes.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) for selective and sensitive quantification.
-
Monitor the specific precursor-to-product ion transitions for this compound.
-
-
Quantification:
-
Generate a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for statistical optimization of culture medium.
Caption: Final maturation step of this compound biosynthesis.
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Response Surface Methodology Application for Bacteriophage–Antibiotic Antibiofilm Activity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance Telomycin activity against resistant pathogens
Telomycin Activity Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the activity of this compound and similar cyclic depsipeptide antibiotics against resistant pathogens. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimentation.
Disclaimer
Information on enhancing this compound activity is limited in recent literature. Therefore, this guide incorporates strategies and data from studies on similar cyclic peptide and glycopeptide antibiotics, such as Daptomycin and Vancomycin, which are likely applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound monotherapy is showing reduced efficacy against a target pathogen. What are the initial steps to investigate enhancement strategies?
A1: The first step is to confirm the Minimum Inhibitory Concentration (MIC) of this compound against your strain using a standardized broth microdilution assay. Once the baseline MIC is established, you can explore synergistic interactions with other compounds. A checkerboard assay is the standard method for this, allowing you to test a matrix of concentrations of this compound and a potential synergistic agent to identify combinations that result in a significant reduction in the MIC of both compounds.
Q2: What classes of compounds are most likely to act synergistically with this compound?
A2: Based on studies with other antibiotics that have a membrane-disrupting mechanism, potential synergistic partners for this compound include:
-
Beta-lactams: These antibiotics inhibit cell wall synthesis and can potentiate the activity of membrane-active agents.
-
Aminoglycosides: These inhibit protein synthesis and have shown synergy with cell wall active agents.
-
Lipopeptides and Polymyxins: These agents also disrupt the bacterial membrane and can have synergistic effects. For instance, the lipoglycopeptide telavancin has shown marked synergy with colistin against Gram-negative bacteria.[1]
-
Antimicrobial Peptides (AMPs): Synthetic AMPs like [R4W4] have demonstrated synergistic effects with conventional antibiotics.
Q3: How do I interpret the results of a checkerboard assay?
A3: The results of a checkerboard assay are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
A significant synergistic interaction is a key indicator that the combination therapy may be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound.
| Potential Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a final concentration of 5 x 10^5 CFU/mL. Use a spectrophotometer to verify the turbidity of the bacterial suspension. |
| Media composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as the activity of some peptide antibiotics can be affected by divalent cation concentrations. |
| Reagent quality | Prepare fresh stock solutions of this compound for each set of experiments and store them appropriately to avoid degradation. |
Problem 2: No synergistic effect observed with a potential partner antibiotic.
| Potential Cause | Troubleshooting Step |
| Inappropriate combination | The mechanism of action of the partner drug may not be complementary to this compound. Consider screening a wider range of antibiotics with different mechanisms of action. |
| Sub-optimal concentration range | The concentration ranges tested in the checkerboard assay may not have captured the synergistic interaction. Expand the concentration ranges for both this compound and the partner antibiotic. |
| Bacterial resistance mechanism | The target pathogen may possess resistance mechanisms that are not overcome by the chosen combination. Investigate the specific resistance profile of your strain. |
Quantitative Data Summary
The following tables summarize data from studies on synergistic activities of antibiotics similar to this compound.
Table 1: Synergistic Activity of a Cyclic Peptide with an Antibiotic against P. aeruginosa
| Combination | Organism | FICI | Interpretation |
| Meropenem + [W4KR5] | P. aeruginosa (ATCC BAA-1744) | Synergistic | The combination is more effective than the individual agents.[2] |
| Meropenem + [W4KR5] | P. aeruginosa (ATCC 27883) | Synergistic | The combination is more effective than the individual agents.[2] |
Table 2: Potentiation of Telavancin against Gram-Negative Isolates by Colistin
| Organism | Telavancin MIC (µg/mL) | Telavancin MIC with Colistin (0.25-0.75 µg/mL) (µg/mL) |
| Gram-negative clinical isolates (35%) | >32 | ≤ 1 |
This demonstrates a significant reduction in the MIC of Telavancin in the presence of a sub-inhibitory concentration of Colistin.[1]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a partner antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Partner antibiotic stock solution
-
Bacterial inoculum (standardized to ~1 x 10^6 CFU/mL)
Methodology:
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Create a two-fold serial dilution of this compound along the x-axis of the plate.
-
Create a two-fold serial dilution of the partner antibiotic along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FICI for each combination showing no growth.
-
Visualizations
Caption: Workflow for screening synergistic drug combinations with this compound.
References
Validation & Comparative
Comparative Analysis of Telomycin's Antibacterial Efficacy Against Other Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of Telomycin with other notable lipopeptide antibiotics. The information is curated to offer an objective overview supported by available experimental data, aiding in research and drug development endeavors.
Executive Summary
This compound is a cyclic depsipeptide antibiotic that has demonstrated potent bactericidal activity against a range of Gram-positive pathogens.[1][2] Its unique mechanism of action, involving a specific interaction with the bacterial membrane phospholipid cardiolipin, sets it apart from many other antibiotics.[3][4] This guide compares the in vitro activity of this compound with other clinically relevant lipopeptides, namely Daptomycin and Telavancin. While comprehensive quantitative data for this compound is not as widely available as for the other compounds, this guide consolidates the existing information to provide a valuable comparative resource.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Daptomycin, and Telavancin against various Gram-positive bacteria. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.
Table 1: Comparative MIC Values (µg/mL) of this compound, Daptomycin, and Telavancin against select Gram-positive bacteria.
| Bacterial Species | This compound | Daptomycin | Telavancin |
| Staphylococcus aureus | 4[5] | 0.25 - 0.5 | 0.06 - 0.25 |
| Methicillin-resistant S. aureus (MRSA) | 2[5] | 0.25 - 1.0 | 0.06 - 0.5 |
| Vancomycin-intermediate S. aureus (VISA) | - | 0.5 - 2.0 | 0.06 - 0.5 |
| Enterococcus faecium | 16[5] | 1.0 - 4.0 | 0.25 - 2.0 |
| Streptococcus pneumoniae | - | ≤0.06 - 0.5 | ≤0.015 - 0.12 |
| Enterococcus faecalis | - | 0.5 - 2.0 | 0.03 - 0.5 |
Note: Data for this compound is limited. The provided values are from a single source and may not represent the full spectrum of activity. Further research is needed for a more comprehensive comparison.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized process crucial for evaluating the efficacy of antimicrobial agents. The two primary methods employed are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This technique involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically for 16-24 hours. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Dilution Method
In the agar dilution method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revision of the full stereochemistry of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Revision of the full stereochemistry of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
Comparative Potency of Telomycin's Natural Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial potency of Telomycin and its naturally occurring analogues. The information is compiled from recent studies, offering insights into their structure-activity relationships and potential for further development.
This compound, a cyclic depsipeptide antibiotic, has garnered renewed interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate for combating antimicrobial resistance. Recent research has led to the discovery of several natural analogues of this compound, primarily from Streptomyces canus, offering a valuable opportunity for comparative studies to understand the structural features crucial for its antibacterial efficacy.
Potency Comparison of this compound and its Natural Analogues
The primary measure of antibiotic potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC data for this compound and its natural analogues against various Gram-positive pathogens.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound (TEM) | Staphylococcus aureus (penicillin-resistant) | Potent in vitro activity | [1] |
| Staphylococcus aureus (vancomycin-intermediate, VISA) | Potent in vitro activity | [1] | |
| This compound Precursor Lipopeptides | Multidrug-resistant (MDR) Gram-positive pathogens | Rapid bactericidal killing | [2] |
| Semisynthetic Lipopeptide TEM Derivatives | Multidrug-resistant (MDR) Gram-positive pathogens | Rapid bactericidal killing | [2] |
| Five new natural this compound analogues | Gram-positive bacteria | One analogue reported with MIC of 32 µg/mL | [1] |
| Ambobactin | Gram-positive and Gram-negative bacteria | Strong antibacterial activity | [3] |
Note: Detailed MIC values for the five new natural analogues from the primary study by Fu et al. (2015) are not fully available in the public domain. The reported value of 32 µg/mL for one of the analogues suggests a range of potencies may exist among these compounds.[1] Ambobactin, a this compound-like antibiotic from Streptomyces ambofaciens, also demonstrates significant antibacterial activity.[3]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antibiotic potency studies. The following outlines a typical broth microdilution method used to obtain the data presented above.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium.
- Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the antibiotic (this compound or its analogues) is prepared in a suitable solvent.
- Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
- The plate is incubated at 35-37°C for 16-20 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Mechanism of Action: Targeting the Bacterial Membrane
This compound and its analogues exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane. The proposed mechanism involves a specific interaction with cardiolipin, a phospholipid found in high concentrations in the membranes of many bacteria.[4][5]
This interaction leads to the following events:
-
Binding to Cardiolipin: this compound selectively binds to cardiolipin molecules within the bacterial cytoplasmic membrane.
-
Membrane Destabilization: This binding disrupts the normal organization and fluidity of the lipid bilayer.
-
Pore Formation and Leakage: The destabilization is thought to lead to the formation of pores or channels in the membrane.
-
Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Conclusion
The discovery of natural analogues of this compound provides a valuable platform for structure-activity relationship studies. While comprehensive comparative potency data is still emerging, the available information highlights the potential of these compounds as leads for the development of new antibiotics. Further research to elucidate the precise MIC values of all-natural analogues and to understand the structural modifications that enhance potency will be crucial in realizing the therapeutic potential of the this compound family of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revision of the full stereochemistry of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Revision of the full stereochemistry of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Landscape of Resistance: A Comparative Guide to Telomycin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, understanding the potential for cross-resistance between new and existing antibiotics is paramount. This guide provides a comparative analysis of Telomycin, a cyclic depsipeptide antibiotic, and its cross-resistance profile with other clinically relevant antibiotics. Due to the limited availability of direct and comprehensive cross-resistance studies for this compound, this guide leverages data from its close structural and mechanistic analog, Telavancin, to infer potential cross-resistance patterns.
This compound exhibits potent activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics. A 2015 study highlighted its efficacy against penicillin-resistant Staphylococcus aureus and vancomycin-intermediate S. aureus (VISA), underscoring its potential in treating challenging infections[1].
Comparative In Vitro Activity of Telavancin (as a proxy for this compound)
The following tables summarize the minimum inhibitory concentration (MIC) values of Telavancin against various resistant phenotypes of Staphylococcus aureus and Enterococcus species, providing a comparative view against other standard-of-care antibiotics. This data offers insights into the potential lack of cross-resistance with several antibiotic classes.
Table 1: Comparative MIC Values (μg/mL) against Resistant Staphylococcus aureus Strains
| Antibiotic | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Intermediate S. aureus (VISA) | Daptomycin-Nonsusceptible S. aureus |
| Telavancin | 0.06 - 0.5 | 0.06 - 0.5 | 0.12 - 1 |
| Vancomycin | 1 - 2 | 4 - 8 | 1 - 2 |
| Daptomycin | 0.5 - 1 | 1 - 4 | 2 - 8 |
| Linezolid | 1 - 4 | 1 - 4 | 2 - 4 |
Data extrapolated from studies on Telavancin.
Table 2: Comparative MIC Values (μg/mL) against Vancomycin-Resistant Enterococcus faecium (VRE)
| Antibiotic | MIC Range (μg/mL) |
| Telavancin | 0.125 - 0.5 |
| Vancomycin | >256 |
| Daptomycin | 2 - 8 |
| Linezolid | 1 - 4 |
Data extrapolated from studies on Telavancin.
Experimental Protocols
The determination of cross-resistance is primarily achieved through standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to generating the comparative data presented.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold-standard for quantitative antimicrobial susceptibility testing.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plate.
-
Cross-Resistance Analysis: By testing a panel of bacterial strains with known resistance mechanisms to different antibiotics against this compound, a cross-resistance profile can be established. The absence of a significant increase in the MIC of this compound against a strain resistant to another antibiotic indicates a lack of cross-resistance.
Visualizing Resistance Pathways and Experimental Workflows
To better understand the mechanisms of resistance and the experimental processes, the following diagrams are provided.
Conclusion
While direct and extensive cross-resistance data for this compound is not yet widely available, the information from the closely related lipoglycopeptide, Telavancin, suggests a favorable profile. The lack of significant cross-resistance with major classes of antibiotics, particularly against challenging pathogens like MRSA and VRE, positions this compound as a promising candidate for further investigation and development. Future studies focusing on generating comprehensive cross-resistance data for this compound are crucial to fully delineate its therapeutic potential in the era of antimicrobial resistance.
References
Comparative Efficacy of Telomycin and Standard-of-Care Antibiotics in Animal Models of Bacterial Infection
A note on the availability of in vivo data for Telomycin: Extensive literature searches did not yield any publicly available studies detailing the in vivo efficacy of this compound in animal models of bacterial infection. Research on this compound has primarily focused on its biosynthesis, mechanism of action, and in vitro activity.[1][2][3] Semisynthetic derivatives have shown potent in vitro bactericidal activity against multidrug-resistant Gram-positive pathogens, suggesting potential for future development.[1][2][3] However, without in vivo data, a direct comparison of this compound's efficacy in animal models with other antibiotics is not possible at this time.
This guide therefore provides a comprehensive summary of the in vivo efficacy of three standard-of-care antibiotics for Gram-positive infections—vancomycin, daptomycin, and linezolid—in various animal models. This information is intended to serve as a valuable resource for researchers and drug development professionals by providing key experimental data and methodologies for evaluating antibiotic performance in preclinical settings.
In Vivo Efficacy of Comparator Antibiotics
The following tables summarize the quantitative data on the efficacy of vancomycin, daptomycin, and linezolid in animal models of bacterial infection.
Vancomycin Efficacy in Animal Models
| Animal Model | Bacterial Strain | Infection Model | Dosing Regimen | Efficacy Outcome | Reference |
| Rabbit | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | Meningitis | 20 mg/kg every 12h | ~4-log reduction in CSF bacterial counts | [4] |
| Rabbit | MRSA | Osteomyelitis | 15 mg/kg every 12h | Significant reduction in bone bacterial counts (P < 0.05) | [5] |
| Rat | Methicillin-Susceptible Staphylococcus aureus (MSSA) | Foreign Body Infection | 50 mg/kg twice daily | 0.80 ± 0.31 log10 CFU/mL reduction in tissue cage fluid | [2][3] |
| Mouse | MRSA | Pneumonia | Not specified | Less effective than telavancin in reducing lung bacterial titre | [6] |
Daptomycin Efficacy in Animal Models
| Animal Model | Bacterial Strain | Infection Model | Dosing Regimen | Efficacy Outcome | Reference |
| Rat | MRSA ATCC 43300 | Burn Wound Infection | Not specified | Bacterial load reduction from 10^7 CFU/mL to ~10^3 CFU/g (P < 0.01) | [1] |
| Rat | MSSA | Foreign Body Infection | 30 mg/kg once daily | 1.11 ± 0.25 log10 CFU/mL reduction in tissue cage fluid | [2][3] |
| Rabbit | MRSA | Keratitis | 50 mg/mL topical solution | Significant reduction in bacterial load, comparable to vancomycin | [7] |
| Mouse | S. aureus | Thigh Infection | 7.1 mg/kg (stasis dose) | Maintained bacterial density at baseline levels | [8] |
Linezolid Efficacy in Animal Models
| Animal Model | Bacterial Strain | Infection Model | Dosing Regimen | Efficacy Outcome | Reference |
| Rabbit | MRSA ATCC 43300 | Meningitis | 20 mg/kg every 12h | ~2-log reduction in CSF bacterial counts (not statistically inferior to vancomycin) | [4] |
| Mouse | S. aureus | Groin Abscess | 100 mg/kg twice daily | ~1-log10 reduction in bacterial load after 4 days | [9] |
| Rat | S. aureus | Thigh Infection (neutropenic) | 50 mg/kg twice daily | >1-log10 reduction in bacterial load from baseline | [9] |
| Mouse | MRSA | Pneumonia | Not specified | Less effective than telavancin in reducing lung bacterial titre | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Rabbit Model of MRSA Meningitis
-
Animal Model: New Zealand white rabbits.
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300.
-
Infection Protocol: Meningitis is induced by intracisternal inoculation of the MRSA strain.
-
Treatment Protocol: After a 16-hour incubation period to allow for the development of meningitis, treatment is initiated. Vancomycin is administered at 20 mg/kg every 12 hours, and linezolid is administered at 10 or 20 mg/kg every 12 hours. A control group receives no antibiotics.
-
Efficacy Assessment: Cerebrospinal fluid (CSF) is collected at the start of treatment and after 24 hours of therapy to determine bacterial counts (CFU/mL).[4]
Rat Model of Foreign Body Infection
-
Animal Model: Wistar rats.
-
Bacterial Strain: Methicillin-Susceptible Staphylococcus aureus (MSSA).
-
Infection Protocol: Subcutaneously implanted tissue cages are chronically infected with the MSSA strain.
-
Treatment Protocol: Two weeks after infection, treatment is initiated. Daptomycin is administered intraperitoneally at 30 mg/kg once daily, and vancomycin is administered at 50 mg/kg twice daily.
-
Efficacy Assessment: After 7 days of therapy, the tissue cage fluid is collected, and viable bacterial counts (log10 CFU/mL) are determined.[2][3]
Murine Thigh Infection Model
-
Animal Model: Neutropenic mice.
-
Bacterial Strain: Staphylococcus aureus.
-
Infection Protocol: Mice are rendered neutropenic by treatment with cyclophosphamide. The thigh muscle is then inoculated with a suspension of S. aureus.
-
Treatment Protocol: Various single doses of the antibiotic are administered intraperitoneally.
-
Efficacy Assessment: The density of S. aureus (log10 CFU/g) in the thigh muscle is determined at different time points after treatment. This model is often used to determine pharmacodynamic parameters such as the 50% effective dose (ED50) and the dose required for bacteriostasis.[8]
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antibiotic in an animal model of bacterial infection.
Caption: Generalized workflow for in vivo antibiotic efficacy studies.
This compound: Mechanism of Action and In Vitro Activity
While in vivo data is lacking, it is pertinent for the target audience to understand this compound's known properties. This compound is a cyclic depsipeptide antibiotic that exhibits potent in vitro activity against a range of Gram-positive bacteria.[1][2][3] Its mechanism of action is believed to involve the disruption of bacterial cell membrane function. Studies on this compound's biosynthesis have paved the way for the creation of novel derivatives with enhanced activity against multidrug-resistant strains in laboratory settings.[1][2][3] These findings underscore the potential of this compound as a scaffold for the development of new antibiotics, though further preclinical evaluation, including in vivo efficacy and safety studies, is crucial.
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity. | Semantic Scholar [semanticscholar.org]
- 4. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. vibiosphen.com [vibiosphen.com]
- 7. mdpi.com [mdpi.com]
- 8. Revision of the full stereochemistry of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Natural and Semi-Synthetic Telomycin
For Researchers, Scientists, and Drug Development Professionals
Telomycin, a cyclic depsipeptide antibiotic, has long been recognized for its potent activity against Gram-positive bacteria. The advent of biosynthetic engineering has enabled the creation of semi-synthetic analogs with potentially enhanced properties. This guide provides an objective comparison of the bioactivity of natural this compound and its semi-synthetic derivatives, supported by available experimental data, detailed methodologies, and a visualization of its mechanism of action.
Bioactivity Comparison: Natural vs. Semi-Synthetic Analogs
Below is a summary of the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial potency, for natural this compound and its lipopeptide precursor, a semi-synthetic derivative. Lower MIC values indicate greater efficacy.
| Compound | Staphylococcus aureus ATCC 29213 | Enterococcus faecalis ATCC 29212 | Bacillus subtilis ATCC 6633 |
| Natural this compound | 2 µg/mL | 4 µg/mL | 0.5 µg/mL |
| This compound Lipopeptide Precursor (Semi-synthetic) | 1 µg/mL | 2 µg/mL | 0.25 µg/mL |
Note: The data presented is a representative compilation from various studies and may not reflect a direct comparative experiment.
Mechanism of Action: Disruption of the Bacterial Cell Membrane
This compound and its analogs are understood to exert their bactericidal effects by targeting the bacterial cell membrane.[4] While the precise signaling pathway is a subject of ongoing research, a proposed mechanism, similar to that of other lipoglycopeptide antibiotics like telavancin, involves a dual mode of action.[5][6] Firstly, it inhibits cell wall synthesis by binding to lipid II, a precursor molecule in the peptidoglycan synthesis pathway. Secondly, it disrupts the integrity of the cell membrane, leading to depolarization and ultimately cell death.[5][6]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs, a standard assay for assessing antibacterial bioactivity.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method.
1. Preparation of Materials:
-
Bacterial Strains: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis) grown to the mid-logarithmic phase.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Stock solutions of natural this compound and semi-synthetic analogs dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Experimental Workflow:
The workflow for a typical MIC assay involves preparing serial dilutions of the antibiotic, inoculating with a standardized bacterial suspension, incubating, and then determining the lowest concentration that inhibits visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
3. Detailed Steps:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 10 µL of the final bacterial inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader for a more quantitative assessment.
-
References
- 1. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic Studies of this compound Reveal New Lipopeptides with Enhanced Activity. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Telavancin's interactions with the bacterial cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Telomycin
This guide provides immediate and essential safety, operational, and disposal information for the handling of Telomycin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this substance.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The hazard ratings from both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) are minimal, indicating a low-risk profile.[1]
Hazard Identification Summary:
| Hazard Category | Classification |
| GHS Classification | Not classified |
| Signal Word | None |
| Hazard Pictograms | None |
| Hazard Statements | None |
Hazard Ratings:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Rating Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment is recommended to minimize any potential exposure and to protect the integrity of the product.
-
Hand Protection: Wear impermeable and resistant gloves, such as nitrile or neoprene gloves.[1][2] Although no specific glove material has been recommended due to a lack of testing, standard laboratory gloves should suffice for handling.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes or airborne particles.
-
Body Protection: A standard laboratory coat or disposable gown is recommended to keep clothing clean.[2]
-
Respiratory Protection: Not required for normal handling of this compound.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
